4-Bromo-1H-pyrazol-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUULXGYOJOXCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557906 | |
| Record name | 4-Bromo-1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122481-11-2 | |
| Record name | 4-Bromo-1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1H-pyrazol-1-amine CAS number 2075-45-8 properties
An In-depth Technical Guide to 4-Bromo-1H-pyrazole (CAS: 2075-45-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Clarification of Chemical Identity
This technical guide provides a comprehensive overview of the chemical intermediate 4-Bromo-1H-pyrazole , unequivocally identified by CAS Number 2075-45-8 . It has come to our attention that this CAS number has been intermittently misassociated with "4-Bromo-1H-pyrazol-1-amine". Authoritative chemical databases, including PubChem and various commercial suppliers, confirm that CAS 2075-45-8 is assigned exclusively to 4-Bromo-1H-pyrazole.[1][2][3][4] This document will therefore focus entirely on the properties, synthesis, reactivity, and applications of the correct compound, 4-Bromo-1H-pyrazole, to ensure scientific accuracy and utility for the research community.
This guide is structured to deliver not just data, but actionable insights into the causality behind experimental choices and the strategic value of this versatile building block in modern synthetic chemistry and drug discovery.
Introduction: The Strategic Importance of 4-Bromo-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[5][6][7] 4-Bromo-1H-pyrazole emerges as a particularly valuable synthon in this context. Its structure features a bromine atom at the C4 position, a strategic handle for introducing molecular diversity through a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][8] This reactivity allows chemists to meticulously engineer complex molecules, fine-tuning their pharmacological profiles to enhance efficacy and minimize off-target effects.[8]
Beyond its role as a versatile intermediate, 4-Bromo-1H-pyrazole has demonstrated intrinsic biological activity, including the inhibition of liver alcohol dehydrogenase.[8][9] Its use in mutagenicity studies further highlights its relevance in the broader scope of drug safety and toxicological assessment.[4][8] This guide will explore the fundamental chemistry and practical applications that make 4-Bromo-1H-pyrazole an indispensable tool for researchers.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. The key properties of 4-Bromo-1H-pyrazole are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 2075-45-8 | [1][2][3][4] |
| Molecular Formula | C₃H₃BrN₂ | [1][2][3] |
| Molecular Weight | 146.97 g/mol | [1][2] |
| Appearance | White to cream crystalline solid/powder | [4][10] |
| Melting Point | 93-96 °C (lit.) | [2][4] |
| Boiling Point | 250-260 °C (lit.) | [2][4] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, DMSO, Methanol. | [4][9] |
| pKa | 12.71 ± 0.50 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis confirms the structure of 4-Bromo-1H-pyrazole.
-
¹H NMR: The proton NMR spectrum is simple, typically showing a singlet for the two equivalent protons at the C3 and C5 positions of the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to N-H and C-H stretching, as well as vibrations of the pyrazole ring.[1]
-
Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.[1]
Synthesis and Tautomerism
The synthesis of 4-Bromo-1H-pyrazole is typically achieved through the direct bromination of 1H-pyrazole. This electrophilic aromatic substitution is a robust and scalable method.
Representative Synthesis Protocol: Bromination of 1H-Pyrazole
This protocol describes a common and efficient method for the synthesis of 4-Bromo-1H-pyrazole. The causality behind this choice is its high yield and operational simplicity, using a readily available brominating agent.
Materials:
-
1H-Pyrazole
-
N-Bromosuccinimide (NBS)
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1H-pyrazole (1.0 eq) in water in a round-bottom flask at room temperature with vigorous stirring.
-
Bromination: Add N-Bromosuccinimide (1.0 eq) to the suspension in one portion. The reaction mixture will typically turn milky white.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (e.g., 2 x volume of water).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂CO₃ and then brine. This removes any unreacted succinimide and acidic byproducts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product is often obtained in high purity and will solidify upon standing.[4] Further purification can be achieved by recrystallization if necessary.
Structural Considerations: Tautomerism
It is crucial for researchers to recognize that unsubstituted and C4-substituted pyrazoles exist as a mixture of tautomers in solution. For 4-Bromo-1H-pyrazole, this involves the proton residing on either of the two nitrogen atoms. While these tautomers rapidly interconvert, this phenomenon can be significant in reactions involving N-substitution or coordination chemistry. Studies have shown that for 4-bromo-substituted pyrazoles, the tautomeric equilibrium can be influenced by substitution at other positions on the ring.[11]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-Bromo-1H-pyrazole stems from the reactivity of both the bromine atom and the N-H group of the pyrazole ring.
N-Functionalization
The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for a wide range of N-alkylation and N-arylation reactions. This is a common first step to protect the N-H group or to introduce substituents that modulate the molecule's properties.
C4-Functionalization via Cross-Coupling Reactions
The C-Br bond at the 4-position is the key to the extensive utility of this compound. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters to form 4-aryl-pyrazoles. This is a powerful method for building biaryl structures common in pharmaceutical agents.[12]
-
Heck-Mizoroki Reaction: Coupling with alkenes to introduce vinyl groups at the C4 position.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynyl-pyrazoles.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Cyanation: Introduction of a nitrile group, which can be a precursor to other functional groups like carboxylic acids or amines.[2]
The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions, and often requires careful screening to achieve high yields and avoid side reactions. The N-trityl protected version of 4-bromopyrazole has been shown to be an effective substrate in Suzuki-Miyaura coupling reactions.[12]
Workflow Visualization: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-1H-pyrazole as a substrate.
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]
- 3. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. nbinno.com [nbinno.com]
- 9. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Brominated Pyrazoles: A Technical Guide Focused on 4-Bromo-1H-pyrazole
A Note on the Target Analyte: This guide addresses the spectroscopic characterization of brominated pyrazoles, with a specific focus on 4-Bromo-1H-pyrazole . While the initial request specified 4-Bromo-1H-pyrazol-1-amine, publicly available, experimentally-derived spectroscopic data for this N-amino derivative is scarce. However, 4-Bromo-1H-pyrazole serves as an excellent and structurally relevant proxy. Its foundational spectroscopic signature provides the necessary framework for understanding more complex derivatives. The key differences expected from the addition of a 1-amino group will be discussed in the relevant sections to provide a predictive context.
This document is structured to provide not just raw data, but a cohesive understanding of how multi-modal spectroscopic analysis contributes to the unequivocal structural elucidation of heterocyclic compounds, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
Structural Elucidation Strategy: A Multi-Technique Approach
The definitive identification of a synthetic compound like 4-Bromo-1H-pyrazole relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Mass Spectrometry (MS) reveals the molecular weight and elemental composition (particularly the presence of bromine). Infrared (IR) Spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) maps out the carbon-hydrogen framework and confirms the connectivity of the atoms.
Caption: Workflow for the structural confirmation of 4-Bromo-1H-pyrazole.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through the characteristic isotopic patterns of the halogens.
Data Interpretation for 4-Bromo-1H-pyrazole
The mass spectrum of 4-Bromo-1H-pyrazole is distinguished by a prominent molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
[M]⁺• Peak: Appears at m/z 146, corresponding to the molecule containing the ⁷⁹Br isotope (C₃H₃⁷⁹BrN₂).
-
[M+2]⁺• Peak: Appears at m/z 148, corresponding to the molecule containing the ⁸¹Br isotope (C₃H₃⁸¹BrN₂).
This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule.[1]
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [C₃H₃⁷⁹BrN₂]⁺• | 145.95 | 146 | Molecular ion with ⁷⁹Br |
| [C₃H₃⁸¹BrN₂]⁺• | 147.95 | 148 | Molecular ion with ⁸¹Br |
Predictive Insight for this compound: The addition of an -NH₂ group would increase the molecular weight by 15 Da (for NH). Therefore, one would expect the molecular ion peaks for C₃H₄BrN₃ to appear at m/z 161 and 163.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization is a standard method for analyzing small, volatile molecules like 4-Bromo-1H-pyrazole.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet, where it is vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M⁺•).
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Data Interpretation for 4-Bromo-1H-pyrazole
The IR spectrum of 4-Bromo-1H-pyrazole is characterized by several key absorption bands that confirm its structure.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |
| ~1500-1400 | Medium-Strong | C=N and C=C stretching vibrations within the aromatic pyrazole ring. |
| ~1100-1000 | Strong | C-H in-plane bending. |
| Below 800 | Strong | C-Br stretching vibration. |
The broadness of the N-H stretch is indicative of hydrogen bonding, which is a known feature in the solid-state structure of pyrazoles.[3]
Predictive Insight for this compound: The presence of a primary amine (-NH₂) group would introduce distinct new bands:
-
N-H Stretch: Two sharp-to-medium bands would appear in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine.
-
N-H Bend: A scissoring vibration would be observed in the 1650-1580 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a common technique for obtaining high-quality IR spectra of solid samples with minimal preparation.
-
Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid 4-Bromo-1H-pyrazole is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR beam is directed through the ATR crystal. It penetrates a short distance into the sample, where absorption occurs at specific wavelengths. The reflected beam is then sent to the detector.
-
Processing: The instrument's software processes the signal, ratioing it against the background spectrum to generate the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.
¹H NMR Data Interpretation for 4-Bromo-1H-pyrazole
The ¹H NMR spectrum of 4-Bromo-1H-pyrazole is simple and highly informative. Due to the C₂ symmetry of the molecule (when considering the tautomeric equilibrium), the protons at positions 3 and 5 are chemically equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Singlet | 2H | H-3 and H-5 |
| ~13.0 | Broad Singlet | 1H | N-H |
-
H-3/H-5 Signal: The appearance of a single signal integrating to two protons for the ring hydrogens confirms the substitution at the 4-position.[3]
-
N-H Signal: The downfield chemical shift and broadness of the N-H proton are characteristic features, resulting from its acidic nature and potential exchange with trace water or intermolecular hydrogen bonding.
Predictive Insight for this compound: The addition of the 1-amino group would break the molecule's symmetry.
-
H-3 and H-5: These protons would no longer be equivalent and would appear as two distinct singlets.
-
-NH₂: A new, likely broad singlet integrating to 2H would appear, with a chemical shift that could vary depending on the solvent and concentration.
¹³C NMR Data Interpretation for 4-Bromo-1H-pyrazole
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
| Chemical Shift (δ) ppm | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~135 | C-3 and C-5 | Equivalent carbons adjacent to nitrogen atoms. | | ~92 | C-4 | Carbon directly attached to the electronegative bromine atom (ipso-carbon). |
The observation of only two signals in the ¹³C NMR spectrum is strong evidence for the symmetry of the 4-substituted pyrazole ring.[4]
Predictive Insight for this compound: The loss of symmetry would result in three distinct signals for the pyrazole ring carbons (C-3, C-4, and C-5). The attachment of the amino group to N-1 would also influence the electronic environment and thus the chemical shifts of C-3 and C-5.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Approximately 5-10 mg of 4-Bromo-1H-pyrazole is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to optimize its homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.
Caption: Correlation of NMR data to the structure of 4-Bromo-1H-pyrazole.
Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides an unambiguous structural confirmation of 4-Bromo-1H-pyrazole. MS establishes the correct molecular formula and the presence of bromine. IR identifies the key N-H and aromatic ring functional groups. Finally, ¹H and ¹³C NMR confirm the connectivity and symmetry of the molecule. This integrated analytical approach represents a cornerstone of chemical research and development, ensuring the identity and purity of novel chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]2]
-
NIST. Mass Spectrum of 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]1]
-
Guzei, I. A.; et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals2023 , 13(7), 1101. [Link]3]
-
Claramunt, R. M.; et al. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry1993 , 31(9), 809-814. [Link]4]
Sources
An In-depth Technical Guide to 4-Bromo-1H-pyrazol-1-amine and its Analogs: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 4-Bromo-1H-pyrazol-1-amine and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While direct literature on this compound is sparse, this guide synthesizes information on the broader class of aminopyrazoles, with a particular focus on synthetic strategies, chemical and physical properties, spectroscopic characterization, and the burgeoning applications of its analogs in drug discovery. This document serves as a foundational resource for researchers seeking to explore the chemical space and therapeutic utility of this intriguing scaffold.
Introduction: The Pyrazole Core and the Significance of the 4-Bromo-1-amino Motif
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing drugs on the market for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The pyrazole ring system's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with biological targets.[2]
The introduction of a bromine atom at the 4-position of the pyrazole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries.[3] The addition of an amino group at the 1-position (N1) of the pyrazole ring, creating a 1-aminopyrazole, introduces a unique set of chemical properties and potential biological activities. The N-amino group can influence the electronic nature of the pyrazole ring and provides an additional site for chemical modification.
This guide will delve into the known chemistry of compounds related to this compound, providing a roadmap for its synthesis and the exploration of its analogs as potential therapeutic agents.
Synthetic Methodologies: Towards this compound and its Analogs
Construction of the 4-Bromopyrazole Ring
The initial step towards the target molecule involves the synthesis of the 4-bromopyrazole core. A common and efficient method for the bromination of pyrazole is the direct reaction with a brominating agent such as N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole [4]
-
Suspend 1H-pyrazole (1 equivalent) in water at room temperature.
-
Add N-bromosuccinimide (NBS) (1 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of sodium carbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-Bromo-1H-pyrazole.
Introduction of the 1-Amino Group
The direct amination of the N1 position of a pre-formed 4-bromopyrazole is a challenging transformation. Electrophilic amination reagents are typically required to introduce an amino group onto a nitrogen atom.
Postulated Synthetic Workflow for this compound
Caption: Postulated synthetic workflow for this compound.
An alternative and potentially more viable approach involves the construction of the pyrazole ring from a hydrazine derivative that already contains the N-amino functionality. For instance, a one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported from 1,3-diketones and arylhydrazines.[2][5] Adapting this method using hydrazine or a protected hydrazine in the initial step could lead to the desired 1-amino-4-bromopyrazole scaffold.
Synthesis of Analogs
The synthesis of analogs of this compound can be achieved by modifying the starting materials or by post-synthetic modification of the core structure.
-
Modification of Starting Materials: Utilizing substituted 1,3-diketones in the ring formation step would lead to analogs with various substituents at the 3- and 5-positions of the pyrazole ring.
-
Post-Synthetic Modification: The bromine atom at the 4-position is a versatile handle for introducing a wide range of functional groups via transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] The 1-amino group can also be further functionalized, for example, through acylation or alkylation, to generate a diverse library of analogs.
Chemical and Physical Properties and Spectroscopic Characterization
Table 1: Physicochemical Properties of 4-Bromo-1H-pyrazole
| Property | Value | Reference |
| CAS Number | 2075-45-8 | [1] |
| Molecular Formula | C₃H₃BrN₂ | [1] |
| Molecular Weight | 146.97 g/mol | [1] |
| Appearance | White to cream crystalline powder | [3] |
| Melting Point | 93-96 °C | |
| Boiling Point | 250-260 °C | |
| Solubility | Slightly soluble in water; soluble in chloroform, DMSO, methanol | [3] |
The introduction of the 1-amino group is expected to alter these properties, likely increasing the polarity and modifying the melting and boiling points.
Spectroscopic Data of 4-Bromo-1H-pyrazole
-
¹H NMR: The proton NMR spectrum of 4-Bromo-1H-pyrazole would be expected to show characteristic signals for the pyrazole ring protons.
-
¹³C NMR: The carbon NMR would show distinct signals for the three carbon atoms of the pyrazole ring.
-
IR Spectroscopy: The IR spectrum would display characteristic bands for the N-H and C-H stretching vibrations of the pyrazole ring.
For this compound, additional signals corresponding to the N-H protons of the amino group would be expected in the ¹H NMR and IR spectra. The chemical shifts of the pyrazole ring protons and carbons would also be influenced by the electronic effects of the 1-amino group.
Reactivity and Functionalization
The reactivity of this compound will be dictated by the interplay of the pyrazole ring, the bromo substituent, and the 1-amino group.
Reaction Workflow for Functionalization of the 4-Bromo-1-aminopyrazole Scaffold
Caption: Potential reaction pathways for the functionalization of this compound.
The bromine atom at the 4-position is expected to be susceptible to nucleophilic substitution and to readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for generating structural diversity.
The 1-amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines or related structures. The nucleophilicity of the exocyclic amino group will be a key factor in its reactivity.
Applications in Medicinal Chemistry
While there are no specific reported biological activities for this compound, the broader class of aminopyrazole analogs has shown significant promise in various therapeutic areas.
Table 2: Reported Biological Activities of Aminopyrazole Analogs
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Kinase inhibition (e.g., LRRK2) | [6] |
| Anti-inflammatory | Inhibition of inflammatory mediators | [6] |
| Antimicrobial | Inhibition of bacterial growth | [7] |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors | [6] |
| Enzyme Inhibition | Inhibition of enzymes such as human liver alcohol dehydrogenase | [3] |
The 4-bromo-1-aminopyrazole scaffold represents a promising starting point for the design of novel bioactive molecules. The ability to functionalize both the 4-position and the 1-amino group allows for fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.
Conclusion and Future Perspectives
This compound is a largely unexplored heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While direct synthetic methods and detailed characterization are yet to be extensively reported, this guide provides a comprehensive overview of the synthetic strategies and reactivity patterns of related aminopyrazoles, offering a solid foundation for future research.
The versatile synthetic handles of the 4-bromo and 1-amino groups open up a vast chemical space for the creation of diverse analog libraries. Future research should focus on the development of a robust and scalable synthesis of this compound, followed by a thorough investigation of its reactivity and the systematic exploration of its analogs for various biological activities. The insights gained from such studies will undoubtedly contribute to the advancement of pyrazole-based drug discovery and the development of novel therapeutic agents.
References
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
-
LookChem. (n.d.). 4-Bromopyrazole. Retrieved January 25, 2026, from [Link]
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved January 25, 2026, from [Link].
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Chemsrc. (2025). 3-Amino-4-bromopyrazole. Retrieved January 25, 2026, from [Link]
- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- ChemRxiv. (n.d.). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International journal of molecular sciences, 24(9), 7834. [Link]
- Armstrong, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9435-9446.
- Gkeka, P. T., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 66(2), 1169-1187.
- National Center for Biotechnology Information. (2024).
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 2075-45-8,4-Bromopyrazole | lookchem [lookchem.com]
- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the bromine atom in 4-bromopyrazoles
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as therapeutic agents and functional materials.[1][2] Among the various functionalized pyrazoles, 4-bromopyrazoles stand out as exceptionally versatile synthetic intermediates.[3][4][5] The carbon-bromine bond at the C4 position provides a reliable and reactive handle for a wide array of chemical transformations, enabling the strategic introduction of diverse substituents and the construction of complex molecular architectures. This guide offers a comprehensive exploration of the reactivity of the bromine atom in 4-bromopyrazoles, focusing on the mechanistic underpinnings, practical experimental considerations, and the strategic application of these reactions in modern organic synthesis.
The Strategic Importance of the C4-Bromo Substituent
The pyrazole ring is an electron-rich five-membered heterocycle. The C4 position is electronically distinct from the C3 and C5 positions, which are adjacent to the nitrogen atoms. Direct bromination of pyrazoles typically occurs regioselectively at the C4 position due to the electronic nature of the ring, making 4-bromopyrazoles readily accessible starting materials.[3]
The C-Br bond at this position is sufficiently labile to participate in a host of transformations yet stable enough to be carried through multi-step synthetic sequences. Its reactivity is the key to unlocking a diverse chemical space, primarily through three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and, under specific conditions, Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrazole Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely utilized methods for the functionalization of 4-bromopyrazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] The general principle involves the oxidative addition of the 4-bromopyrazole to a Palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for creating biaryl and aryl-heteroaryl linkages. For 4-bromopyrazoles, this reaction allows for the direct attachment of various aryl or heteroaryl moieties, a common strategy in drug discovery.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of catalyst is critical. A Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst. Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., from Pd(PPh₃)₄ or used with Pd(OAc)₂) are common as they promote the oxidative addition and reductive elimination steps.[8][9]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are frequently used.[9][10] The choice of base can influence reaction rates and yields, and must be compatible with other functional groups in the substrates.
-
Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is used to dissolve both the organic substrates and the inorganic base.[9][10]
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura Coupling of 4-Bromopyrazole.
Experimental Protocol: Synthesis of 4-Phenyl-1H-pyrazole
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).[10]
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[9]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[10]
-
Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (typically 6-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | ~80 |
| 4 | 3-Fluorophenylboronic acid | P1 Precatalyst (2) | K₃PO₄ | Dioxane/H₂O | 80 | Good |
(Yields are representative and can vary based on specific pyrazole substitution and reaction optimization.[9][11][12])
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyrazoles.[13] This reaction is notable for its mild conditions and is co-catalyzed by palladium and copper(I) salts.[14]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst functions as in the Suzuki coupling. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle.[14][15]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HBr generated and to facilitate the deprotonation of the terminal alkyne.[14]
-
Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These often require a stronger base or different ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[15]
Catalytic Cycle Diagram:
Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.
Experimental Protocol: Sonogashira Coupling of 4-Bromopyrazole with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add 4-bromopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%) under an inert atmosphere.[14]
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF (5 mL) followed by an amine base like triethylamine (2.0 mmol).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Metal-Halogen Exchange: Generating Pyrazole Nucleophiles
Metal-halogen exchange offers a fundamentally different approach to functionalizing 4-bromopyrazoles. Instead of using the C-Br bond as an electrophilic site for coupling, this reaction transforms it into a nucleophilic carbon center. This is a powerful strategy for forming bonds with a wide range of electrophiles.[16][17]
Lithiation
The reaction of 4-bromopyrazole with a strong organolithium base, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures results in a rapid bromine-lithium exchange.[16][18] This generates a highly reactive 4-lithiopyrazole intermediate.
Causality Behind Experimental Choices:
-
Low Temperature: These reactions must be conducted at very low temperatures (typically -78 °C to -100 °C) to prevent side reactions.[16] The 4-lithiopyrazole is a strong base and nucleophile; at higher temperatures, it can react with the solvent (e.g., deprotonate THF) or other species in an uncontrolled manner. The low temperature also prevents competing deprotonation at other sites on the pyrazole ring.
-
N-Protection: The acidic N-H proton of an unprotected pyrazole will be instantly deprotonated by the organolithium reagent. Therefore, the nitrogen (N1) must be protected with a suitable group (e.g., phenylsulfonyl, BOC, SEM) before performing the lithiation at C4.[18] The phenylsulfonyl group is particularly effective as it also directs lithiation.[18]
-
Anhydrous Conditions: Organolithium reagents react vigorously with water. All glassware must be rigorously dried and the reaction must be performed under a strictly inert atmosphere.
Experimental Workflow Diagram:
Caption: General Experimental Workflow for Lithiation-Electrophile Quench.
Experimental Protocol: Lithiation and Quench with an Electrophile (e.g., Benzaldehyde)
-
Preparation: To a flame-dried, three-neck flask under argon, add a solution of N-protected 4-bromopyrazole (e.g., 4-bromo-1-phenylsulfonylpyrazole, 1.0 mmol) in anhydrous THF (10 mL).[18]
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise over 10 minutes. Stir for 30-60 minutes at -78 °C.[19]
-
Electrophile Addition: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate. Purify the resulting alcohol by chromatography.
-
Deprotection: The N-protecting group can be removed in a subsequent step if desired (e.g., alkaline conditions for a phenylsulfonyl group).[18]
Grignard Reagent Formation
Formation of a Grignard reagent from 4-bromopyrazole involves reaction with magnesium metal in an ethereal solvent like THF or diethyl ether.[20][21] The resulting 4-pyrazolylmagnesium bromide is a powerful nucleophile, though generally less reactive and basic than its organolithium counterpart.
Causality Behind Experimental Choices:
-
Magnesium Activation: The reaction can be slow to initiate. Activation of the magnesium turnings (e.g., with a small crystal of iodine or 1,2-dibromoethane) is often necessary.[21]
-
Anhydrous Conditions: Like organolithiums, Grignard reagents are highly sensitive to moisture and protic sources. Anhydrous solvents and an inert atmosphere are mandatory.[21][22]
-
N-H Reactivity: An unprotected N-H group will quench the Grignard reagent as it forms, so N-protection is also a prerequisite for this reaction.[22]
Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich heterocycles, Nucleophilic Aromatic Substitution (SNAr) on a 4-bromopyrazole is possible if the pyrazole ring is sufficiently activated by strong electron-withdrawing groups (EWGs).[23][24]
Mechanism and Requirements: The SNAr mechanism proceeds via an addition-elimination pathway.[25] A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (bromide) is then expelled to restore aromaticity.
For this to occur, two conditions must be met:[23]
-
Presence of a good leaving group: Bromine is an adequate leaving group.
-
Strong Ring Activation: One or more powerful EWGs (e.g., -NO₂, -CF₃) must be present on the pyrazole ring, typically at the C3 or C5 positions, to stabilize the negative charge of the Meisenheimer intermediate through resonance. Without such activation, the high electron density of the pyrazole ring repels incoming nucleophiles, making the reaction unfeasible.
Conclusion
The bromine atom at the C4 position of the pyrazole ring is a linchpin for synthetic diversification. Its reactivity profile allows chemists to employ it as either an electrophilic center in high-yielding palladium-catalyzed cross-coupling reactions or to invert its polarity into a potent nucleophile via metal-halogen exchange. This dual reactivity makes 4-bromopyrazoles invaluable building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. A thorough understanding of the underlying mechanisms and the critical experimental parameters for each transformation is essential for leveraging the full synthetic potential of these versatile intermediates.
References
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Nucleophilic Substitutions on Arom
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Royal Society of Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed...
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Nucleophilic Arom
- Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers (RSC Publishing).
- why do halogen-metal exchanges happen? Chemistry Stack Exchange.
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Benchchem.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
- Why is it not possible to prepare a Grignard reagent from a bromoalcohol such as 4-bromopentan-1-ol? A Plus Topper.
- Sonogashira Coupling. Chemistry LibreTexts.
- The Mechanism of Lithium-Halogen Exchange. Macmillan Group.
- Cross-Coupling and Rel
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
Sources
- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. joss.tcnj.edu [joss.tcnj.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. homework.study.com [homework.study.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. m.youtube.com [m.youtube.com]
Tautomerism in 4-Bromo Substituted 1H-Pyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of annular tautomerism in 4-bromo substituted 1H-pyrazoles. It is designed for researchers and professionals in drug development and medicinal chemistry who are engaged with the synthesis, characterization, and application of pyrazole-based scaffolds. This guide delves into the fundamental principles governing pyrazole tautomerism, the specific influence of the 4-bromo substituent, and the advanced analytical and computational methodologies employed for its elucidation. By integrating theoretical underpinnings with practical, field-proven protocols, this document serves as an authoritative resource for understanding and manipulating the tautomeric behavior of this important class of heterocyclic compounds.
Introduction: The Dynamic Nature of the Pyrazole Core
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif that imparts a rich and versatile chemistry, making them privileged scaffolds in medicinal chemistry and materials science.[1] A key feature of N-unsubstituted pyrazoles is their capacity to exist as a dynamic equilibrium of two or more interconverting structural isomers known as tautomers.[1][2] This phenomenon, specifically annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms.[2][3]
The position of this equilibrium is highly sensitive to the substitution pattern on the pyrazole ring, as well as to environmental factors such as the solvent and the physical state (solution vs. solid).[4][5] Understanding and controlling this tautomerism is of paramount importance in drug design, as different tautomers can exhibit distinct biological activities, physicochemical properties, and binding interactions with therapeutic targets. This guide focuses specifically on the tautomerism of 4-bromo substituted 1H-pyrazoles, a class of compounds with significant potential in the development of novel therapeutics.
The Influence of the 4-Bromo Substituent on Tautomeric Equilibrium
The introduction of a bromine atom at the C4 position of the pyrazole ring does not break the symmetry that would lead to distinct tautomers in the parent 1H-pyrazole. However, when additional substituents are present at the C3 and C5 positions, the 4-bromo substituent plays a crucial role in influencing the tautomeric preference.
The tautomeric equilibrium in a 3(5)-substituted, 4-bromo-1H-pyrazole can be represented as follows:
Figure 2: Workflow for solid-state NMR analysis of pyrazole tautomerism.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state, including the precise location of the N-H proton, thereby unambiguously identifying the tautomer present in the crystal. [6][7] Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 4-bromo substituted 1H-pyrazole of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the precise atomic positions, including the location of the N-H proton.
-
Computational Chemistry: A Predictive and Mechanistic Tool
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data. [6][8]
Calculating Tautomer Stabilities
By calculating the Gibbs free energy of each tautomer, the tautomeric equilibrium constant (K_T) can be predicted.
Computational Protocol: DFT Tautomer Energy Calculation
-
Structure Building: Build the 3D structures of both tautomers of the 4-bromo substituted 1H-pyrazole using a molecular modeling program.
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [9]The choice of functional and basis set is crucial for obtaining accurate results.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections to the Gibbs free energy.
-
-
Energy Calculation and K_T Determination:
-
The output of the frequency calculation will provide the Gibbs free energy (G) for each tautomer.
-
Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G(Tautomer B) - G(Tautomer A).
-
Calculate the tautomeric equilibrium constant (K_T) using the equation: K_T = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.
-
Computational Workflow: DFT Energy Calculation
Figure 3: Workflow for DFT calculation of tautomer energies and K_T.
Predicting NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric forms. [6][10]
Synthesis of 4-Bromo Substituted 1H-Pyrazoles
A common and versatile method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine. [11][12]For 4-bromo pyrazoles, a brominating agent is introduced during the synthesis.
Experimental Protocol: Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [13]
-
Deprotonation: A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 16.0 mmol) is added portionwise.
-
Methylation: After stirring for 15 minutes, methyl iodide (19.2 mmol) is added dropwise at 0 °C.
-
Reaction and Workup: The mixture is warmed to room temperature and stirred at 60 °C for 1 hour. Water is then added, and the mixture is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product.
Data Summary and Analysis
| Substituents (R¹, R²) | Solvent | Predominant Tautomer | K_T ([Tautomer B]/[Tautomer A]) | Reference |
| R¹ = Br, R² = Ph | CDCl₃ | 3-Bromo-5-phenyl | > 1 | [6] |
| R¹ = Br, R² = Ph | DMSO-d₆ | 3-Bromo-5-phenyl | > 1 | [6] |
| User-defined | User-defined | To be determined | To be determined |
Conclusion
The tautomerism of 4-bromo substituted 1H-pyrazoles is a critical aspect of their chemistry that significantly influences their properties and potential applications, particularly in drug discovery. A thorough understanding and characterization of the tautomeric equilibrium are essential for rational drug design and the development of structure-activity relationships. This guide has provided a detailed overview of the theoretical principles, experimental protocols, and computational workflows necessary for the comprehensive study of tautomerism in this important class of compounds. By applying the methodologies outlined herein, researchers can confidently elucidate the tautomeric behavior of their target molecules, paving the way for the development of novel and effective pyrazole-based therapeutics.
References
-
Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & Foces-Foces, C. (2008). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Molecular Structure, 875(1-3), 445-452. [Link]
-
Kusakiewicz-Dawid, A., & Siodłak, D. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5643. [Link]
-
Sim, G., Zangger, K., & Gauthier, M.-A. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2379–2386. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Czajkowska-Szczykowska, D., & Szczęśniak-Sięga, B. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 7(33), 28863–28876. [Link]
-
SB, D. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method | CSGT Method [Video]. YouTube. [Link]
-
Teimouri, A., & Chermahini, A. N. (2014). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of the Iranian Chemical Society, 11, 1039-1047. [Link]
-
Berber, H., & Uysal, Ü. D. (2021). The calculated tautomeric equilibrium constants (KT) for the compounds... [Table]. ResearchGate. [Link]
-
A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
-
Pyrazole. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Tautomer. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Holzer, W., & Egle, A. (2009). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 14(11), 4640-4665. [Link]
-
Claramunt, R. M., Elguero, J., & Begtrup, M. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]
-
FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... [Figure]. (n.d.). ResearchGate. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Let's not forget tautomers. (2009). Journal of computer-aided molecular design, 23(10), 693–704. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of natural products, 70(6), 933–938. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1)H and (13)C NMR chemical shifts. Nature protocols, 9(3), 643–660. [Link]
-
Gaussian, Inc. (n.d.). Opt. Gaussian.com. [Link]
-
Larina, L. I. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 25(22), 5272. [Link]
-
University of Virginia. (n.d.). Single-Crystal X-ray Diffraction. OpenScholar. [Link]
-
University of California, Irvine. (n.d.). Single Crystal X-Ray Diffraction. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical reviews, 111(11), 6984–7034. [Link]
-
Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2010). Metal derivatives of pyrazoles: synthesis and applications. Russian Chemical Reviews, 79(6), 497. [Link]
-
Hashmi, M. A. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization [Video]. YouTube. [Link]
-
Reichardt, C. (2012). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical reviews, 94(8), 2319-2358. [Link]
-
Kadam, S. S., Maier, L., Kostakis, I., Pouli, N., Toušek, J., Nečas, M., ... & Marek, R. (2013). Synthesis and Tautomerism of Substituted Pyrazolo [4, 3-c] pyrazoles. European Journal of Organic Chemistry, 2013(30), 6811-6822. [Link]
- Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. John Wiley & Sons.
- CN104557988A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
-
Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry, 3(2), 238-248. [Link]
-
Kumar, V., & Saini, A. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc, 12(10), 379-383. [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]
-
Hashmi, M. A. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. [Link]
-
Alkorta, I., Elguero, J., & Goya, P. (2007). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Journal of Molecular Structure: THEOCHEM, 804(1-3), 115-121. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
-
Lee Group @ UOW. (2020, September 30). Gaussian guide. [Link]
- Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2003). The porphyrin handbook: Applications of porphyrins and metalloporphyrins. Elsevier.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Bromo-1H-pyrazol-1-amine
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutics and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide provides an in-depth exploration of 4-Bromo-1H-pyrazol-1-amine, a highly versatile and strategic building block for the synthesis of diverse pyrazole derivatives. We will detail its strategic advantages and provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and subsequent N-N bond cleavage. These methodologies are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of novel pyrazole-containing compounds for screening and lead optimization.
The Strategic Advantage of this compound
The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional handles: the C4-bromo group and the N1-amino moiety. This unique combination allows for a modular and predictable approach to the synthesis of complex molecular architectures.
The C4-Bromo Handle: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation
The bromine atom at the C4 position of the pyrazole ring is an ideal site for transition metal-catalyzed cross-coupling reactions.[3] This position is electron-deficient, facilitating oxidative addition to a low-valent metal catalyst (typically palladium). This reactivity enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is critical for tuning the pharmacological properties of the final compounds.[4]
The N1-Amino Moiety: A Versatile Directing Group and Precursor to Fused Systems
The N-amino group serves a dual purpose. Firstly, it can act as a directing group or be used as a temporary protecting group. Secondly, and more significantly, it serves as a powerful nucleophilic handle for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolotriazines, which are themselves important pharmacophores.[5][6] Furthermore, the N-N bond can be selectively cleaved under reductive conditions, providing access to the corresponding N-H pyrazoles, which are often the ultimate targets in drug discovery programs.[7]
Figure 1: Synthetic utility of this compound.
Core Synthetic Protocols
Safety Precaution: 4-Bromopyrazole derivatives may cause skin and eye irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed C-C bond formation between this compound and an arylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[9][10]
Expert Insights & Causality:
-
Catalyst System: We utilize Pd(PPh₃)₄, a robust and commercially available Pd(0) catalyst. For more challenging couplings, or to achieve lower catalyst loadings, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand (e.g., SPhos, XPhos) can be employed. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. An aqueous solution of Na₂CO₃ is a mild and effective choice, minimizing side reactions.
-
Solvent System: A biphasic solvent system like Toluene/Ethanol/Water ensures that all components (organic-soluble aryl halide, water-soluble base, and the catalyst) can interact effectively at the interface.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add the degassed solvent system: Toluene (0.2 M), Ethanol (25% v/v of Toluene), and Water (25% v/v of Toluene).
-
Seal the vessel and heat the reaction mixture at 90-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazol-1-amine.
Protocol 2: C4-Amination via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed C-N bond formation, a powerful method for synthesizing aryl amines. The choice of ligand and base is critical for achieving high yields, especially with heterocyclic substrates.[11][12]
Expert Insights & Causality:
-
Catalyst System: Modern Buchwald-Hartwig reactions often employ pre-catalysts combined with sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, DavePhos). These advanced systems exhibit high catalytic turnover and are effective for a broad range of amines.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, forming the active nucleophile for the coupling reaction.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are preferred to prevent quenching of the strong base and to maintain the catalyst's activity.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand (e.g., tBuDavePhos, 0.08 eq.).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene (0.1 M) and stir at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq.), the desired amine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).
-
Evacuate and backfill this second flask with argon.
-
Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 110 °C for 12-24 hours, monitoring for completion.
-
Cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the target 4-amino-1H-pyrazol-1-amine derivative.
Protocol 3: Reductive Deamination (N-N Bond Cleavage)
After successful functionalization at the C4 position, the N1-amino group can be removed to yield the final N-H pyrazole. This is often achieved through a base-promoted Michael addition/elimination sequence or other reductive methods.[7]
Expert Insights & Causality:
-
Methodology: A robust method involves reaction with an electron-deficient olefin in the presence of a base.[7] This forms a Michael adduct, which then undergoes an E1cb-type elimination to cleave the N-N bond, releasing the N-H pyrazole. This avoids harsh reducing agents that might affect other functional groups on the molecule.
-
Reagents: A combination of a Michael acceptor like an α,β-unsaturated ester and a suitable base (e.g., DBU) in a solvent like acetonitrile provides mild conditions for the cleavage.
Step-by-Step Methodology:
-
Dissolve the 4-substituted-1H-pyrazol-1-amine (1.0 eq.) in acetonitrile (0.2 M).
-
Add an excess of a suitable Michael acceptor (e.g., diethyl maleate, 3.0 eq.).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.) dropwise to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl to remove DBU, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final 4-substituted-1H-pyrazole.
Advanced Application: Synthesis of Fused Pyrazole Systems
The N-amino group is a key nucleophile for constructing bicyclic heterocyclic systems. By reacting this compound with 1,3-bielectrophiles such as β-ketoesters or enones, one can readily access fused pyrazolo[1,5-a]pyrimidine scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents.[5][6]
Figure 3: Conceptual workflow for the synthesis of fused pyrazole systems.
This strategy involves an initial condensation between the N-amino group and a carbonyl of the bielectrophile, followed by an intramolecular cyclization and dehydration to furnish the aromatic fused ring system. The bromine atom can be retained for subsequent cross-coupling or replaced prior to the cyclization.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions using N-protected 4-bromopyrazole analogs as a reference. Actual yields with this compound may vary and require optimization.
| Entry | Coupling Type | Partner | Catalyst System | Expected Yield Range |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 80-92% |
| 3 | Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 70-85% |
| 4 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / tBuDavePhos / NaOtBu | 75-90% |
| 5 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / tBuDavePhos / NaOtBu | 65-80% |
| 6 | Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃ / tBuDavePhos / NaOtBu | 70-88% |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of diverse pyrazole derivatives. Its orthogonal reactive sites allow for systematic and modular library synthesis through well-established and reliable protocols such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. The ability to subsequently remove the N-amino group or use it to construct complex fused ring systems further enhances its value to the medicinal chemistry community. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this strategic building block in their drug discovery endeavors.
References
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2695-2708. [Link]
-
Ramli, Y., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 738. [Link]
-
Gupta, L., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]
-
Bora, R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]
-
Stanovnik, B., et al. (2004). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 35(32). [Link]
-
Pace, V., et al. (2018). A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. Organic & Biomolecular Chemistry, 16(33), 6093-6097. [Link]
-
Elguero, J., et al. (2009). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Molecular Structure, 938(1-3), 148-155. [Link]
-
Odeh, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123. [Link]
-
Various Authors. Reduction of N N, N-N, N-O, and O-O Bonds. ResearchGate. [Link]
-
Sravanthi, G., & Kumar, M. S. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Bromopyrazole. PubChem. [Link]
-
Anonymized. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Dołęga, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12354-12365. [Link]
-
El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2135-2143. [Link]
-
Aggarwal, R., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 4(100), 57076-57099. [Link]
-
El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Chemspace. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Chemspace. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Tundel, R. E., & Anderson, K. W. (2009). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 11(5), 1047-1050. [Link]
-
Tundel, R. E., & Anderson, K. W. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Bromo-Aminopyrazole Scaffolds in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the bromo-aminopyrazole scaffold, a cornerstone in contemporary medicinal chemistry. While the specific isomer 4-Bromo-1H-pyrazol-1-amine is noted, this document will address the broader, more extensively utilized class of bromo-aminopyrazoles, focusing on the synergistic roles of the bromine atom and the amino group in drug design. We will delve into the causality behind experimental choices, provide validated protocols for key synthetic transformations, and illustrate the scaffold's power in the context of protein kinase inhibitor development.
The Bromo-Aminopyrazole: A Privileged Scaffold by Design
Nitrogen-containing heterocycles are the backbone of modern pharmaceuticals, with approximately 60% of all unique small-molecule drugs featuring at least one such ring system.[1][2][3] Within this vast chemical space, the pyrazole nucleus has emerged as a "privileged scaffold".[4][5] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6]
The strategic incorporation of both a bromine atom and an amino group onto the pyrazole ring creates a particularly powerful building block for several key reasons:
-
Synthetic Versatility: The bromine atom, typically at the 4-position, serves as a versatile synthetic "linchpin." It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and predictable introduction of diverse chemical moieties.[7][8] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize drug properties.
-
Pharmacophoric Prowess: The amino group is a critical pharmacophoric element, capable of forming potent hydrogen bond interactions with biological targets.[5][9] In many applications, particularly in kinase inhibition, the aminopyrazole motif acts as a "hinge-binder," mimicking the adenine component of ATP to anchor the inhibitor within the enzyme's active site.[10]
This dual-functionality makes the bromo-aminopyrazole scaffold an ideal starting point for fragment-based and structure-based drug design campaigns.
The 4-Bromo Group: A Gateway to Molecular Diversity
The C-Br bond on the pyrazole ring is a robust and reliable handle for diversification. Its utility is most profoundly demonstrated in transition-metal-catalyzed cross-coupling reactions, which form the bedrock of modern pharmaceutical synthesis. These reactions allow for the creation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone for installing new aryl or heteroaryl groups at the 4-position of the pyrazole ring. This is a fundamental step in tuning the steric and electronic properties of a drug candidate to enhance target affinity and selectivity.
Rationale: The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or a palladacycle with a specialized ligand) is crucial for efficient oxidative addition to the C-Br bond.[7] The base (e.g., K₃PO₄ or Cs₂CO₃) is required for the transmetalation step, activating the boronic acid partner. The solvent system (e.g., 1,4-dioxane/water) facilitates the dissolution of both organic and inorganic reagents.
Materials:
-
4-Bromopyrazole derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium phosphate, K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard inert atmosphere glassware (Schlenk tube or equivalent)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-bromopyrazole derivative (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water. The reaction concentration is typically 0.1 M with respect to the 4-bromopyrazole.
-
Reaction: Seal the tube and heat the reaction mixture to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-pyrazole product.
Caption: Suzuki-Miyaura coupling workflow for pyrazole functionalization.
The Amino Group: The Key to Target Engagement
The amino group on a pyrazole ring is a powerful hydrogen bond donor and acceptor, making it ideal for interacting with the polar residues found in the active sites of enzymes.[9] Its most celebrated role is in protein kinase inhibition. Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[11]
Kinase inhibitors often target the ATP-binding pocket. The aminopyrazole scaffold is a bioisostere of the adenine ring of ATP, meaning it has a similar size, shape, and electronic properties.[10] This allows it to fit into the ATP pocket and form one or more critical hydrogen bonds with the "hinge region" of the kinase, a short stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction is foundational to the potency of many successful kinase inhibitors.
Caption: H-bond interactions between an aminopyrazole and a kinase hinge.
Application Case Study: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Scaffold
The fusion of a pyrazole ring with a pyrimidine ring creates the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is found in numerous clinically successful kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[12] The synthesis typically starts from a substituted 3-aminopyrazole, which itself can be derived from a bromo-aminopyrazole precursor.
This protocol outlines the cyclization of a 3-amino-4-cyanopyrazole to form the fused pyrazolopyrimidine ring system, a common and efficient route to this important scaffold.[13]
Rationale: This reaction is a condensation-cyclization. Formamide serves as both a reagent (source of the C4 carbon and N3 nitrogen of the pyrimidine ring) and a high-boiling solvent. The high temperature is necessary to drive the reaction to completion.
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile derivative (1.0 eq)
-
Formamide (used as solvent and reagent)
-
High-temperature reaction vessel with reflux condenser
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the 3-amino-1H-pyrazole-4-carbonitrile derivative.
-
Reagent Addition: Add an excess of formamide (e.g., 10-20 mL per gram of starting material).
-
Reaction: Heat the mixture to a high temperature (typically 180-200 °C) and maintain at reflux. The reaction can take several hours (4-12 h). Monitor by LC-MS for the formation of the product and consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, slowly add water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold ethanol or diethyl ether to remove residual formamide.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to yield the pure pyrazolo[3,4-d]pyrimidin-4-amine.
This core can then be further functionalized, for instance, by chlorination of the 4-amino group (via diazotization) followed by nucleophilic substitution to install various side chains.[13]
Data Summary: Bromo-Aminopyrazole Derivatives as Kinase Inhibitors
The true power of the bromo-aminopyrazole scaffold is evident in the potent biological activities of its derivatives. The following table summarizes the activity of representative kinase inhibitors built from this core, highlighting the low nanomolar potency that can be achieved.
| Compound Class | Target Kinase | Example Structure (Core) | Reported IC₅₀ | Reference |
| Pyrazolo[3,4-g]isoquinoline | Haspin, CLK1 | 4-alkyl substituted | 57 nM (Haspin) | [14] |
| Pyrazolo[3,4-d]pyrimidine | BTK, EGFR | 4-aminopyrazolopyrimidine | 0.17 nM (BTK) | [15] |
| Macrocyclic Pyrazole | BMPR2 | 3-amino-1H-pyrazole based | 74 nM (Dorsomorphin) | [16] |
| Diaryl Pyrazole | ASK1 | 1,5-diaryl-3-aminopyrazole | 95 nM (cell IC₅₀) | [11] |
References
-
Bollack, B., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]
-
Bhuiyan, M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]
-
Moy, F. J., et al. (2010). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link]
-
El-Gamal, M.I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Abdel-Maksoud, M.S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
-
Bhuiyan, M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]
-
Wang, M., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Autech. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Available at: [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Available at: [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]
-
Moody, C., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Ukrainian Chemistry Journal. Available at: [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available at: [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]
-
Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]
-
Chaikuad, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4-Bromo-1H-pyrazol-1-amine
Introduction: The Strategic Importance of Pyrazole Vinylation in Drug Discovery
The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals. Its ability to act as a versatile scaffold, engaging in various biological interactions, makes it a privileged structure in drug design. The introduction of a vinyl group onto the pyrazole core via the Heck reaction opens up a vast chemical space for further functionalization, enabling the synthesis of complex molecules with potential therapeutic applications.[1][2] The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and reliable method for C-C bond formation.[3][4]
This application note provides a detailed protocol for the Heck reaction of 4-Bromo-1H-pyrazol-1-amine with a generic alkene (represented here by butyl acrylate as a model substrate). A particular focus is placed on addressing the potential challenges associated with the presence of the N-amino group, a feature that can influence the catalytic cycle through coordination with the palladium center. The protocol is designed to serve as a robust starting point for researchers in drug development and organic synthesis.
Understanding the Reaction: The Heck Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Alkene Coordination and Insertion: The alkene coordinates to the resulting palladium(II) complex, followed by migratory insertion of the pyrazole group onto the alkene.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the vinylated pyrazole product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active palladium(0) catalyst from the palladium-hydride species, allowing the cycle to continue.
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol
This protocol details a starting point for the Heck reaction of this compound with butyl acrylate. Optimization of reaction parameters may be necessary for different alkene coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >95% | Varies | Synthesize according to literature procedures if not commercially available. |
| Butyl acrylate | >99%, inhibitor-free | Varies | Pass through a short column of basic alumina to remove inhibitor before use. |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst grade | Varies | A common and effective palladium precursor. |
| Tri(o-tolyl)phosphine (P(o-tol)3) | >98% | Varies | A bulky, electron-rich phosphine ligand suitable for electron-rich aryl bromides. |
| Triethylamine (Et3N) | Anhydrous, >99.5% | Varies | Distill from calcium hydride before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Varies | Use a dry solvent to prevent catalyst deactivation. |
| Diethyl ether | Anhydrous | Varies | For workup. |
| Saturated aqueous sodium chloride | Reagent grade | Varies | For workup. |
| Anhydrous magnesium sulfate (MgSO4) | Reagent grade | Varies | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), anhydrous N,N-dimethylformamide (DMF, 5 mL), and triethylamine (1.5 mmol, 1.5 eq.).
-
Addition of Alkene: Add butyl acrylate (1.2 mmol, 1.2 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Immerse the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium chloride (3 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-vinyl-1H-pyrazol-1-amine derivative.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | This compound | The starting material for vinylation. The N-amino group is a key functionality to consider. |
| Alkene | Butyl acrylate (1.2 eq.) | A model activated alkene. Using a slight excess ensures complete consumption of the pyrazole. |
| Palladium Source | Pd(OAc)2 (2 mol%) | A common, air-stable, and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | P(o-tol)3 (4 mol%) | A bulky, electron-rich phosphine ligand that can promote oxidative addition to the electron-rich pyrazole ring and stabilize the palladium catalyst. The 2:1 ligand-to-palladium ratio is often optimal. |
| Base | Triethylamine (Et3N) (1.5 eq.) | A common organic base used to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.[5] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that is effective in dissolving the reagents and facilitating the reaction at elevated temperatures. |
| Temperature | 100 °C | A typical temperature for Heck reactions involving aryl bromides. May require optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the palladium catalyst. |
Causality Behind Experimental Choices
-
The Challenge of the N-Amino Group: The primary amine on the pyrazole nitrogen presents a potential challenge. It can act as a Lewis base and coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of a bulky phosphine ligand like P(o-tol)3 is intended to create a sterically hindered environment around the palladium, which may disfavor coordination of the N-amino group.
-
Ligand Selection: Electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition step, particularly for electron-rich aryl halides.[5] The N-amino group is electron-donating, making the pyrazole ring more electron-rich. Therefore, a ligand like P(o-tol)3 is a logical choice to facilitate this crucial step.
-
Base Selection: An organic base like triethylamine is generally preferred over inorganic bases in many Heck reactions as it tends to give cleaner reactions and is easily removed during workup. It is crucial that the base is strong enough to facilitate the reductive elimination of the palladium-hydride species but not so strong as to cause unwanted side reactions with the substrate.
-
Solvent Choice: DMF is a high-boiling, polar aprotic solvent that is excellent for dissolving a wide range of organic and inorganic compounds, making it a suitable medium for the Heck reaction. Its anhydrous nature is critical to prevent the formation of palladium black and catalyst deactivation.
Troubleshooting and Potential Side Reactions
Given the unique nature of the substrate, several challenges may arise. The following decision tree provides a systematic approach to troubleshooting.
Caption: A decision tree for troubleshooting the Heck reaction.
Potential Side Reactions to Consider:
-
N-Arylation/Vinylation: The N-amino group could potentially undergo a competing Buchwald-Hartwig-type amination reaction with another molecule of the bromo-pyrazole or the vinylated product.
-
Catalyst Inhibition: Strong coordination of the N-amino group to the palladium center can lead to catalyst poisoning and a halt in the catalytic cycle.
-
Homocoupling: Dimerization of the this compound to form a bipyrazole species can occur as a side reaction.
Conclusion
This application note provides a comprehensive and well-reasoned protocol for the Heck reaction of this compound. By understanding the underlying mechanism and potential challenges associated with the N-amino functionality, researchers can use this guide as a solid foundation for their synthetic endeavors. The provided troubleshooting guide should empower scientists to systematically optimize the reaction conditions for their specific needs, ultimately accelerating the discovery and development of novel pyrazole-based therapeutics.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]
-
MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrazol-1-amine
Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazol-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during this synthesis, focusing on maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and direct method is the electrophilic N-amination of 4-bromopyrazole.[1] This reaction typically employs an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) in an aqueous basic medium.[1][2] HOSA is favored due to its stability, commercial availability, and the environmentally benign nature of the process, which often uses water as a solvent.[3][4]
Q2: What are the most critical parameters that influence the reaction yield and purity?
There are three paramount factors:
-
pH Control: The reaction is highly pH-dependent. Maintaining a basic environment (typically pH 8-10) is crucial for deprotonating the 4-bromopyrazole, forming the nucleophilic pyrazolide anion necessary for the reaction to proceed.
-
Reagent Quality: The stability of hydroxylamine-O-sulfonic acid (HOSA) is critical. HOSA is hygroscopic and can degrade over time, especially if not stored properly.[4] Using old or improperly stored HOSA is a primary cause of reaction failure.
-
Temperature Management: The N-amination reaction is typically exothermic. Controlling the temperature, especially during the addition of HOSA, is essential to prevent side reactions and decomposition of the aminating agent.
Q3: Is regioselectivity an issue? Can the amination occur at the N2 position?
Yes, regioselectivity can be a concern. While the desired product is the N1-amino isomer (this compound), the formation of the N2-amino isomer is possible, particularly with substituted pyrazoles.[1] For 4-bromopyrazole itself, the N1 position is generally favored due to electronic and steric factors. However, reaction conditions can influence the N1:N2 ratio. Careful control of temperature and the rate of addition of the aminating agent can help maximize the formation of the desired N1 isomer.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Very Low or No Product Formation
Your reaction completes (as monitored by TLC or LC-MS), but the yield of this compound is negligible.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Degraded Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) is a stable solid but is hygroscopic and can hydrolyze over time to hydroxylamine and sulfuric acid, rendering it inactive for amination.[4] This is the most common reason for reaction failure. | Action: Use a fresh bottle of HOSA or one that has been stored in a desiccator. Validation: Before running the main reaction, perform a small-scale test reaction with a reliable substrate (e.g., pyridine) to confirm the HOSA's activity. Formation of the 1-aminopyridinium salt confirms reagent viability.[4] |
| Incorrect pH | The N-amination requires the deprotonation of the pyrazole N-H to form the pyrazolide anion. This anion is the active nucleophile that attacks HOSA. If the pH is too low (<8), the concentration of the anion is insufficient for the reaction to proceed at a reasonable rate. If the pH is excessively high (>11), it can accelerate the decomposition of HOSA. | Action: Prepare a solution of 4-bromopyrazole and base (e.g., NaOH or KOH) in water. Before adding HOSA, measure the pH using a calibrated pH meter and adjust to 9-10 with dropwise addition of acid or base. Validation: Monitor the pH throughout the HOSA addition, as the reaction consumes base. Maintain the pH within the target range. |
| Sub-optimal Temperature | The reaction is often exothermic. If the temperature rises uncontrollably upon HOSA addition, it can lead to the rapid decomposition of the aminating agent and promote undesired side reactions. | Action: Pre-cool the reaction vessel to 0-5 °C in an ice-water bath before adding the HOSA solution.[5] Add the HOSA solution dropwise or portion-wise, ensuring the internal temperature does not exceed 10-15 °C. |
Problem 2: Difficulty in Product Isolation & Purification
The product has formed, but it is difficult to extract from the aqueous phase, or the final product is impure.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| High Polarity of Product | The N-amino group makes the product significantly more polar and water-soluble than the starting 4-bromopyrazole. Standard extractions with solvents like ethyl acetate or dichloromethane may be inefficient. | Action 1 (Salting Out): After the reaction is complete, saturate the aqueous phase with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase. Action 2 (Continuous Extraction): For larger scales, consider using a continuous liquid-liquid extractor. Action 3 (Solvent Choice): Use a more polar solvent system for extraction, such as a mixture of dichloromethane and isopropanol (e.g., 9:1). |
| Contamination with Starting Material | Incomplete reaction leaves unreacted 4-bromopyrazole, which can be difficult to separate from the product due to similar chromatographic behavior in some solvent systems. | Action: Use column chromatography on silica gel. A gradient elution system is often most effective. Start with a non-polar eluent (e.g., hexane/ethyl acetate 4:1) to elute the less polar 4-bromopyrazole, then gradually increase the polarity (e.g., to 1:1 or pure ethyl acetate) to elute the desired this compound.[6] Validation: Monitor fractions by TLC, staining with potassium permanganate or using a UV lamp. |
| Emulsion Formation during Workup | The basic aqueous solution and the presence of salts can lead to the formation of stable emulsions during extraction, making phase separation difficult. | Action: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling of the funnel, rather than vigorous shaking, can also prevent emulsion formation. If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
Visualized Workflow & Troubleshooting
Workflow for Synthesis
The following diagram outlines the optimized workflow for the synthesis of this compound.
Caption: Optimized experimental workflow for N-amination.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues leading to poor reaction outcomes.
Caption: Decision tree for troubleshooting low yield.
Detailed Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
-
Deionized Water
-
Sodium Chloride (NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromopyrazole (1.0 eq) and sodium hydroxide (1.2 eq) in deionized water (approx. 5-10 mL per gram of pyrazole).
-
Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (1.2 eq) in deionized water (approx. 5 mL per gram of HOSA). Note: Prepare this solution just before use.
-
-
N-Amination Reaction:
-
Once the pyrazole solution is cooled, slowly add the HOSA solution dropwise over 20-30 minutes. Use a dropping funnel for better control.
-
CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 15 °C. Adjust the addition rate as needed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Ethyl acetate/Hexane (1:1). The product will be more polar (lower Rf) than the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath again.
-
Saturate the aqueous solution by adding solid sodium chloride in portions with stirring until no more salt dissolves.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine (1 x volume), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc).
-
Combine the pure fractions (identified by TLC) and evaporate the solvent to yield this compound as a solid.
-
References
-
Organic Syntheses. A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Available from: [Link]
-
PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Available from: [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2014). Available from: [Link]
- Google Patents. Process for the preparation of 4-aminopyrazole derivatives. (2007).
- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020).
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
- Google Patents. Synthesis of hydrazines from hydroxylamine-o-sulphonic acid. (2010).
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2021).
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Available from: [Link]
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). Available from: [Link]
-
HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2021). Available from: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Available from: [Link]
-
ARKAT USA. Recent advances in aminopyrazoles synthesis and functionalization. (2009). Available from: [Link]
-
Organic Chemistry Portal. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. (2010). Available from: [Link]
-
NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Available from: [Link]
-
ACS Publications. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. (1993). Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrazoles. A Review. (2016). Available from: [Link]
-
Wikipedia. Hydroxylamine-O-sulfonic acid. Available from: [Link]
-
RSC Publishing. Cycloamination strategies for renewable N-heterocycles. (2020). Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Available from: [Link]
-
Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Available from: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-1H-pyrazol-1-amine
Welcome to the technical support guide for the purification of 4-Bromo-1H-pyrazol-1-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic amine. We will delve into the common challenges encountered during its purification and provide robust, field-tested solutions to ensure you obtain a high-purity compound essential for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry. Its structure, featuring a pyrazole ring, a bromine substituent, and a crucial N-amino group, presents a unique set of purification challenges. The N-amino group imparts basicity, while the brominated pyrazole core provides distinct polarity and potential for specific intermolecular interactions.
The primary goal of any purification strategy is to effectively remove key impurities, which typically include:
-
Starting Materials: Unreacted 1H-pyrazol-1-amine.
-
Over-brominated Species: Dibromo- or polybrominated pyrazole amines.
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
Inorganic Salts: Residual salts from the reaction workup (e.g., hydrobromide salts).
-
Solvent Residues: Trapped solvents from the reaction or extraction steps.
This guide provides a multi-faceted approach to purification, focusing on causality and troubleshooting to empower you to adapt these methods to your specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The choice of purification method depends heavily on the scale of your reaction and the nature of the impurities. The three most effective techniques are:
-
Flash Column Chromatography: Excellent for removing both more and less polar impurities, providing high purity on small to medium scales.
-
Recrystallization: Ideal for larger scales when a suitable solvent system is identified. It is highly effective at removing trace impurities from a product that is already moderately pure.
-
Acid-Base Extraction: A powerful technique that leverages the basicity of the N-amino group to separate the desired compound from non-basic impurities.[1][2][3]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and the effectiveness of chromatographic separation.
-
¹H NMR Spectroscopy: The gold standard for structural confirmation and purity assessment. Quantitative ¹H NMR (qNMR) can provide a highly accurate measure of absolute purity by integrating signals of the analyte against a certified internal standard.[4][5] It can also identify and quantify residual solvents and key impurities if their signals are resolved.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can detect impurities that may not be visible by NMR or TLC.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
Q3: My purified this compound is slightly colored (e.g., off-white or pale yellow). Is it impure?
A3: Not necessarily. Amine-containing compounds can be susceptible to slight oxidation, which can lead to coloration without significantly affecting the purity as determined by NMR or LC-MS. However, a dark color may indicate the presence of significant impurities or degradation. If the color is a concern for your application, you can try treating a solution of the compound with a small amount of activated carbon followed by filtration through celite before the final crystallization or solvent removal step.
Q4: What are the recommended storage conditions for high-purity this compound?
A4: As an amine, the compound can be sensitive to air and light. For long-term storage, it is advisable to store the solid compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is often suitable).[6]
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC after column chromatography. | 1. Co-elution of Impurities: The chosen solvent system does not provide adequate separation. 2. On-column Degradation: The compound is unstable on silica gel. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize Eluent System: Systematically screen solvent systems. Start with a non-polar solvent (e.g., Hexane or Heptane) and gradually increase the polarity with a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (0.5-1%) can significantly improve separation for amines by deactivating acidic sites on the silica.[7] 2. Use Deactivated Silica/Alumina: Treat silica gel with a triethylamine solution before use, or use neutral alumina as the stationary phase. 3. Reduce Loading: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. |
| The compound will not crystallize from the chosen solvent. | 1. Supersaturation Not Reached: The solution is too dilute. 2. High Impurity Level: Impurities are inhibiting lattice formation. 3. Incorrect Solvent: The solvent is either too good (high solubility) or too poor (low solubility). | 1. Concentrate the Solution: Slowly evaporate the solvent until the solution becomes cloudy, then add a minimal amount of solvent to redissolve, and cool slowly. 2. Perform an Initial Purification: Run the material through a quick silica plug or perform an acid-base extraction to remove gross impurities before attempting recrystallization. 3. Screen for a New Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8] Test solubility in a range of solvents (e.g., Toluene, Ethyl Acetate, Acetonitrile, Isopropanol). A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective. |
| Low yield after purification. | 1. Loss on Silica Gel: The basic N-amino group can irreversibly bind to acidic sites on standard silica gel. 2. Material Loss During Transfers: Multiple transfer steps in extractions or chromatography. 3. Incomplete Extraction: The pH was not optimal during acid-base extraction, leading to product loss in the wrong layer. | 1. Deactivate Silica: Always use silica gel that has been treated with a base (e.g., 1% triethylamine in the eluent) or opt for neutral alumina.[7] 2. Minimize Transfers: Use careful technique and rinse all glassware with the appropriate solvent to recover all material. 3. Monitor pH: Use pH paper or a meter to ensure the aqueous layer is sufficiently acidic (pH ~1-2) during the acid wash and sufficiently basic (pH ~10-12) during the final extraction of the product. |
| Product appears as an oil instead of a solid. | 1. Residual Solvent: Trapped solvent is depressing the freezing point. 2. Persistent Impurities: Certain impurities can act as a eutectic mixture. 3. Compound is Naturally an Oil/Low-Melting Solid: The pure compound may not be a high-melting solid at room temperature. | 1. Dry Under High Vacuum: Use a high-vacuum pump, possibly with gentle heating, to remove all solvent traces. 2. Re-purify: If NMR analysis shows impurities, an additional purification step is necessary. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previously solidified batch. If it remains an oil, verify its purity by NMR and LC-MS. |
Workflow & Protocols
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.
Caption: Purification strategy decision tree.
Protocol 1: Flash Column Chromatography
This method is highly effective for separating compounds with different polarities. The addition of triethylamine is critical to prevent streaking and loss of the basic product on the acidic silica gel.
-
Prepare the Column:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Prepare the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution (this is the "dry load" method).
-
Evaporate the solvent completely until a free-flowing powder is obtained.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5 + 0.5% Triethylamine).
-
Gradually increase the polarity of the eluent based on TLC analysis of the fractions. A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane.
-
Collect fractions and analyze them by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Acid-Base Extraction
This protocol exploits the basic nature of the N-amino group to separate it from neutral or acidic impurities.[1][2]
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).
-
Acid Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. The protonated amine salt will move to the aqueous layer.
-
Separate the layers. Keep the aqueous layer and extract the organic layer one more time with fresh 1 M HCl to ensure complete recovery.
-
-
Neutral Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a concentrated base (e.g., 5 M NaOH or solid NaHCO₃) until the pH is strongly basic (pH > 10).
-
Extract the now neutral, deprotonated amine back into an organic solvent (e.g., Dichloromethane) three times.
-
-
Drying and Isolation:
-
Combine the organic extracts.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization
This is the preferred method for obtaining highly pure, crystalline material on a larger scale, assuming the crude product is already of moderate purity (>85-90%).
-
Solvent Selection:
-
In a small test tube, add ~50 mg of the compound.
-
Add a potential solvent (e.g., isopropanol, acetonitrile, or toluene) dropwise while heating until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in the formation of crystals upon cooling.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a spatula tip of activated carbon and keep the solution hot for a few minutes.
-
Perform a hot filtration to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form large crystals. Do not disturb the flask.
-
Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Ahmad, G., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
-
Nedzinskiene, E., et al. (2010). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Al-Jaber, A. A., et al. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Mebs, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Retrieved January 25, 2026, from [Link]
-
ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Retrieved January 25, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-1H-pyrazole. Retrieved January 25, 2026, from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2022). Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines. Crystal Growth & Design. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved January 25, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazole Ligation Substrates
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing pyrazole ligation for the synthesis of peptides, proteins, and other bioconjugates. Here, we address common challenges encountered during experimental workflows, offering field-proven insights and solutions in a direct question-and-answer format to ensure the successful execution of your pyrazole ligation reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of pyrazole ligation?
A1: Pyrazole ligation is a chemoselective reaction primarily used in the synthesis of peptides and proteins, often as a key step in Native Chemical Ligation (NCL). The process begins with the conversion of a C-terminal peptide hydrazide into a more reactive acyl-pyrazole intermediate. This conversion is typically achieved by reacting the peptide hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (acac), under acidic conditions.[1] The resulting peptide acyl-pyrazole is a mild acylating agent that can then react with an N-terminal cysteine residue on another peptide. This reaction forms a native peptide bond at the ligation site.[1][2] The mild and chemoselective nature of this reaction allows for the sequential assembly of peptide fragments, even without intermediate purification steps.[1][2][3]
Q2: What are the critical starting materials for pyrazole ligation?
A2: The two primary substrates for pyrazole ligation are:
-
A peptide or molecule with a C-terminal hydrazide: This serves as the precursor to the acyl-pyrazole. These are often synthesized on a solid-phase resin, such as trityl chloride resin.[2][3]
-
A peptide or molecule with an N-terminal cysteine: The thiol side chain of the cysteine residue is essential for the ligation reaction.
Q3: Why is pH control so important in pyrazole ligation?
A3: pH plays a dual and critical role in pyrazole ligation. The initial formation of the acyl-pyrazole intermediate from the peptide hydrazide and acetylacetone is most efficient under acidic conditions, typically around pH 3.0.[4][5][6] This acidic environment facilitates both the imine formation and the subsequent cyclization to form the pyrazole ring.[1] However, the subsequent ligation of the acyl-pyrazole to the N-terminal cysteine peptide proceeds more effectively at a higher pH, generally between 5.0 and 7.0.[4][5][6] This is a compromise to deprotonate the cysteine thiol for nucleophilic attack while minimizing the hydrolysis of the acyl-pyrazole intermediate. Therefore, a two-step pH adjustment is often necessary for optimal results.
Section 2: Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during your pyrazole ligation experiments, providing potential causes and actionable solutions.
Q4: I am observing low or no formation of my desired ligated product. What are the possible causes and how can I fix this?
A4: Low or no product yield is a common issue with several potential root causes. A systematic approach to troubleshooting is recommended.
-
Cause 1: Incomplete formation of the acyl-pyrazole intermediate.
-
Solution: Verify the formation of the acyl-pyrazole by LC-MS before proceeding with the ligation step. The reaction of the peptide hydrazide with acetylacetone (acac) is pH-dependent and requires acidic conditions (pH ~3.0).[4][5][6] Ensure the pH of this initial step is correctly adjusted. Also, confirm the purity and reactivity of your acetylacetone.
-
-
Cause 2: Incorrect pH for the ligation step.
-
Solution: After the formation of the acyl-pyrazole, the pH must be raised to between 5.0 and 7.0 for the ligation to the N-terminal cysteine to occur efficiently.[4][5][6] Carefully adjust the pH of your reaction mixture and monitor it. At lower pH values, the cysteine thiol is protonated and less nucleophilic, while at higher pH values, hydrolysis of the acyl-pyrazole becomes a significant side reaction.[1]
-
-
Cause 3: Suboptimal reaction conditions.
-
Solution: The reaction can be sensitive to temperature and reactant concentrations. While many ligations proceed at room temperature, some systems may benefit from incubation at 37°C to increase the reaction rate.[4] Additionally, ensure that the concentrations of your peptide fragments are sufficient. If solubility is an issue, consider the use of denaturants like 6 M guanidinium chloride (Gdn·HCl).[1][4]
-
-
Cause 4: Inactive or impure starting materials.
-
Solution: The purity of your peptide hydrazide and N-terminal cysteine peptide is paramount. Impurities can interfere with the reaction. Confirm the identity and purity of your starting materials using mass spectrometry and HPLC.
-
Below is a troubleshooting workflow to diagnose low ligation yield:
Caption: Troubleshooting workflow for low pyrazole ligation yield.
Q5: My reaction mixture shows multiple unexpected peaks on HPLC. What are the likely side products and how can I minimize them?
A5: The appearance of unexpected peaks often points to side reactions. Identifying these byproducts is the first step to mitigating them.
-
Side Product 1: Hydrolyzed acyl-pyrazole.
-
Identification: This will have the mass of your starting peptide hydrazide plus the mass of water.
-
Cause: The acyl-pyrazole intermediate is susceptible to hydrolysis, especially at higher pH values.
-
Solution: Perform the ligation at the lower end of the optimal pH range (e.g., pH 5.0-6.0) to slow down hydrolysis.[7] You can also increase the concentration of the N-terminal cysteine peptide to favor the ligation reaction over hydrolysis.
-
-
Side Product 2: C-terminal lactamization.
-
Identification: This is an intramolecular cyclization that can occur, for example, with a C-terminal lysine residue.[4]
-
Cause: The side chain of certain amino acids can act as a nucleophile and attack the activated C-terminus.
-
Solution: This side reaction can be sequence-specific.[4] If possible, redesigning the peptide fragment to avoid having a reactive amino acid at or near the C-terminus can be a solution. Otherwise, careful optimization of the reaction pH and time may help to favor the intermolecular ligation.
-
-
Side Product 3: Thiolactone formation.
-
Identification: An intramolecular cyclization involving a cysteine residue near the C-terminus.
-
Cause: Similar to lactamization, the thiol group of a nearby cysteine can attack the activated acyl-pyrazole.
-
Solution: This is also a sequence-dependent side reaction. If this is a recurring issue, redesigning the peptide fragments may be necessary.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Pyrazole Ligation
This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.
1. Preparation of the Acyl-Pyrazole Intermediate: a. Dissolve the C-terminal peptide hydrazide in a suitable buffer, such as 6 M Gdn·HCl, 0.2 M Na₂HPO₄, to a concentration of 1-5 mM.[4] b. Adjust the pH of the solution to 3.0 using an appropriate acid (e.g., HCl). c. Add 2.5 equivalents of acetylacetone (acac).[4] d. Incubate the reaction at 37°C for 15-150 minutes. The reaction progress should be monitored by LC-MS to confirm the formation of the acyl-pyrazole.[4]
2. Ligation to the N-terminal Cysteine Peptide: a. In a separate vial, dissolve the N-terminal cysteine peptide in the same buffer. b. Add the solution of the N-terminal cysteine peptide to the acyl-pyrazole reaction mixture. An equimolar amount or a slight excess of the cysteine peptide can be used. c. Adjust the pH of the combined solution to between 5.0 and 7.0. For reactions sensitive to hydrolysis, a pH of 5.0-6.5 is recommended.[4][5][6] d. If desired, add a catalyst such as 3-methylpyrazole or imidazole to a final concentration of 2.5 M to accelerate the ligation.[8] e. Incubate the reaction at room temperature or 37°C for 1-24 hours. Monitor the reaction progress by HPLC.[9]
3. Purification of the Ligated Product: a. Once the reaction is complete, the crude mixture can be purified by preparative reverse-phase HPLC (RP-HPLC).[9] b. Use a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). c. Collect fractions and analyze them by LC-MS to identify those containing the pure product. d. Pool the pure fractions and lyophilize to obtain the final product.
Caption: General experimental workflow for pyrazole ligation.
Section 4: Data and Optimization
Table 1: Influence of pH and Additives on Pyrazole Ligation
| pH | Additive (2.5 M) | Typical Reaction Time | Relative Yield | Notes |
| 5.0 | None | 12-24 hours | Moderate | Slower reaction rate, but minimizes hydrolysis of the acyl-pyrazole. |
| 5.0 | 3-Methylpyrazole | 1-3 hours | High | Significantly accelerates the ligation at this pH.[8] |
| 6.5 | None | 3-6 hours | High | Faster than at pH 5.0, but with a slightly increased risk of hydrolysis.[4][5][6] |
| 6.5 | Imidazole | 1-3 hours | Very High | Acts as an effective catalyst at this pH, leading to rapid and high-yield ligation.[8] |
| > 7.0 | Any | Variable | Low | Not recommended due to significant hydrolysis of the acyl-pyrazole intermediate.[1] |
Section 5: Characterization of Intermediates and Products
Q6: How can I confirm the formation of the acyl-pyrazole intermediate and the final ligated product?
A6: Proper characterization at each stage is crucial for troubleshooting and ensuring the success of your reaction.
-
Mass Spectrometry (MS): This is the most direct way to confirm the identity of your compounds.
-
Acyl-pyrazole intermediate: You should observe a mass corresponding to your peptide hydrazide plus the mass of the pyrazole moiety (from acetylacetone) minus two water molecules.
-
Final ligated product: The mass should correspond to the sum of the two peptide fragments minus the mass of water.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your starting materials, monitor the progress of the reaction, and purify the final product.
-
You should see a clear shift in retention time as the starting materials are consumed and the product is formed. The acyl-pyrazole intermediate will also have a distinct retention time from the starting peptide hydrazide.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules or when detailed structural information is required, 1H and 13C NMR can be used to confirm the formation of the pyrazole ring and the final peptide bond.[7][10]
References
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (n.d.). Europe PMC. Retrieved January 25, 2026, from [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2024). Chemical Science, 15(18), 6697-6705. [Link]
-
Native Chemical Ligation of Peptides and Proteins. (2019). Current Protocols in Protein Science, 96(1), e86. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 25, 2026, from [Link]
- Process for the preparation of pyrazole. (1984). Google Patents.
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). SciSpace. Retrieved January 25, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). PubMed. Retrieved January 25, 2026, from [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies. (2007). PubMed. Retrieved January 25, 2026, from [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (2018). Methods in Enzymology, 607, 335-356. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 15. [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06697E [pubs.rsc.org]
- 7. Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of Aromatic Amine Fragmentation: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1H-pyrazol-1-amine
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the myriad of analytical techniques available, Electron Ionization Mass Spectrometry (EI-MS) remains a frontline tool for determining molecular weights and deducing structural information through the analysis of fragmentation patterns. This guide provides an in-depth technical examination of the predicted EI-MS fragmentation of 4-Bromo-1H-pyrazol-1-amine, a compound of interest in synthetic chemistry. By juxtaposing its expected fragmentation with the known fragmentation of its parent scaffold, 4-Bromo-1H-pyrazole, and considering alternative analytical methodologies, this document serves as a practical reference for scientists working with similar molecular architectures.
Introduction: The Analytical Challenge of Substituted Pyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of various substituents, such as a bromine atom and an amino group on a nitrogen atom, imbues the molecule with distinct chemical properties that directly influence its behavior in the mass spectrometer. Understanding the fragmentation pathways of this compound is not merely an academic exercise; it is critical for its identification in complex reaction mixtures, for metabolite identification studies, and for overall quality control.
This guide will dissect the predicted fragmentation of this compound, drawing upon foundational principles of mass spectrometry, including the nitrogen rule, the influence of heteroatoms, and the characteristic cleavages associated with N-N bonds and halogenated aromatic systems.
Experimental Protocol: Acquiring the Mass Spectrum
To ensure the generation of a reproducible and high-quality mass spectrum for this compound, the following experimental protocol for a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-250
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
The causality behind these choices is rooted in best practices for small molecule analysis. The 70 eV ionization energy is a standard that provides sufficient energy to induce fragmentation and create a library-searchable spectrum. The GC oven ramp is designed to ensure good chromatographic separation from any potential impurities and the solvent front.
Predicted Fragmentation Pathways of this compound
The molecular formula for this compound is C₃H₄BrN₃. Its nominal molecular weight is 161 g/mol for the ⁷⁹Br isotope and 163 g/mol for the ⁸¹Br isotope, which are present in a nearly 1:1 natural abundance.[1] This characteristic isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.
The presence of three nitrogen atoms means the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.[2] The predicted fragmentation cascade is a composite of pathways influenced by the pyrazole core, the exocyclic N-amino group, and the bromine substituent.
Primary Fragmentation Events
The initial ionization of this compound will generate a molecular ion radical cation, [C₃H₄BrN₃]⁺•, at m/z 161/163. This energetically unstable species will undergo several competing fragmentation reactions.
-
α-Cleavage: Loss of the Amino Group: A primary and highly probable fragmentation pathway for N-amino compounds is the cleavage of the N-N bond.[2] This would result in the loss of an amino radical (•NH₂) to form the stable 4-bromopyrazole cation at m/z 146/148 . This is anticipated to be a prominent peak in the spectrum.
-
Loss of Bromine: Cleavage of the C-Br bond, a common fragmentation for bromo-aromatic compounds, would lead to the loss of a bromine radical (•Br), yielding a fragment at m/z 82 .[3]
-
Ring Cleavage - Loss of HCN: A characteristic fragmentation of pyrazole and its derivatives involves the expulsion of a neutral molecule of hydrogen cyanide (HCN).[4] This can occur from the molecular ion to produce a fragment at m/z 134/136 .
Caption: Primary fragmentation pathways of this compound.
Secondary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to the smaller ions observed in the spectrum.
-
Fragmentation of the 4-Bromopyrazole Cation (m/z 146/148): This ion, being the molecular ion of 4-bromopyrazole, is expected to fragment in a manner consistent with the known spectrum of this compound. The primary fragmentation of this species is the loss of HCN, yielding a fragment at m/z 119/121 .[4] Another key fragmentation is the loss of the bromine radical to give the pyrazole cation at m/z 67 .
-
Further Fragmentation of m/z 119/121: This fragment can subsequently lose a bromine radical to yield a fragment at m/z 40 .
Sources
A Comparative Guide to Catalytic Cross-Coupling of 4-Bromo-1H-pyrazol-1-amine: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of Functionalized Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it a privileged structure in the design of novel therapeutics. Specifically, 4-substituted-1H-pyrazol-1-amines are of significant interest as they provide a vector for introducing molecular complexity at the C4 position while the N-amino group offers a handle for further derivatization or can play a crucial role in binding interactions with biological targets. The cross-coupling of 4-bromo-1H-pyrazol-1-amine is a pivotal transformation for accessing a diverse range of these valuable building blocks. However, the presence of the N-amino group and the pyrazole ring itself presents unique challenges to the catalyst, including potential catalyst inhibition or undesired side reactions. This guide provides a comparative analysis of different catalytic systems for the cross-coupling of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-based catalysts are undoubtedly the most extensively studied and widely employed systems for cross-coupling reactions involving heteroaryl halides. Their versatility, high efficiency, and the vast library of available ligands allow for fine-tuning of reactivity and selectivity. We will explore three major classes of palladium-catalyzed reactions for the functionalization of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, the coupling of an organohalide with an organoboron reagent, is a robust and highly favored method for creating biaryl and vinyl-substituted pyrazoles.[1][2][3] The reaction is prized for its mild conditions and the commercial availability of a wide array of boronic acids and their derivatives.[1][2]
Mechanistic Considerations: The catalytic cycle, illustrated below, initiates with the oxidative addition of the 4-bromopyrazole to a Pd(0) species. Subsequent transmetalation with the activated boronic acid (boronate) and reductive elimination yields the desired 4-aryl-1H-pyrazol-1-amine and regenerates the active Pd(0) catalyst. The choice of base is critical for the activation of the boronic acid, and the ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[4]
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Catalyst and Ligand Selection: For challenging substrates like aminopyrazoles, bulky, electron-rich phosphine ligands are often required. Ligands such as SPhos and RuPhos have demonstrated efficacy in promoting the coupling of heteroaryl halides.[5][6] The N-amino group can potentially coordinate to the palladium center, necessitating careful selection of ligands that can compete with this binding and maintain catalytic activity. A direct comparison of chloro, bromo, and iodo aminopyrazoles in Suzuki-Miyaura reactions has shown that bromo and chloro derivatives can be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-amino-1H-pyrazole (A Model Substrate) [8]
-
To an oven-dried vial equipped with a magnetic stir bar, add 3-bromo-5-amino-1H-pyrazole (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vial with argon (repeat three times).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if required).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl heterocycles.[6][9] For this compound, this reaction would typically involve coupling with an amine to form a di-aminated pyrazole derivative, a less common but potentially valuable transformation. More relevant to this scaffold is the coupling of a protected 4-bromopyrazole with an amine, followed by deprotection.
Mechanistic Considerations: The mechanism mirrors the Suzuki-Miyaura coupling, with the key difference being the nucleophile in the transmetalation step (an amide anion). The choice of a strong, non-nucleophilic base is crucial for the deprotonation of the amine coupling partner without competing in the reaction.
Catalyst and Ligand Selection: Bulky biarylphosphine ligands are paramount for the success of Buchwald-Hartwig aminations.[6] Ligands like BrettPhos and tBuBrettPhos have been shown to be effective for the amination of bromoimidazoles and bromopyrazoles, even with unprotected NH groups.[10] The selection of the base is also critical, with strong bases like NaOt-Bu or LHMDS often employed.[6]
Experimental Protocol: C4-Amination of a 4-Halo-1H-1-tritylpyrazole (A Model Substrate) [11]
-
In a glovebox, add the 4-halo-1H-1-tritylpyrazole (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.) to a vial.
-
Add the palladium precatalyst (e.g., Pd(dba)₂ with tBuDavePhos ligand, 2-5 mol%).
-
Add anhydrous toluene.
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 4-alkynyl-1H-pyrazol-1-amines.[12][13] These products are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.
Mechanistic Considerations: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[14] The palladium cycle resembles that of the Suzuki and Buchwald-Hartwig reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[14] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[14]
Figure 2: Catalytic Cycles in a Typical Sonogashira Coupling Reaction.
Catalyst and Ligand Selection: Standard Sonogashira conditions often utilize a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) salt such as CuI.[12] An amine base, typically triethylamine or diisopropylethylamine, serves both as a base and a solvent. For more challenging substrates, specialized ligands may be necessary.
Alternative Catalyst Systems: Expanding the Toolbox
While palladium catalysts are dominant, the development of more sustainable and cost-effective methods has led to the exploration of other transition metals.
Copper-Catalyzed Cross-Coupling
Copper catalysts offer a cheaper and more earth-abundant alternative to palladium for certain cross-coupling reactions, particularly C-N bond formation (Ullmann condensation).[15][16][17] Copper-catalyzed N-arylation of pyrazoles has been successfully demonstrated using CuI with diamine ligands.[4][15] These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in specific applications. For the C4-amination of 4-halo-1H-1-tritylpyrazoles, CuI in combination with ligands like 2-acetylcyclohexanone has proven effective.[11]
Nickel-Catalyzed Cross-Coupling
Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions, especially for substrates that are challenging for palladium, such as aryl chlorides.[18][19][20] Nickel-catalyzed reductive cross-coupling of heteroaryl chlorides with aryl chlorides has been reported, showcasing the potential for forming C(sp²)-C(sp²) bonds with a different reactivity profile than palladium.[18][19] While less documented for aminopyrazoles, nickel catalysis represents a promising area for future exploration, potentially offering unique selectivity and reactivity.
Comparative Performance Data
The following table summarizes representative data for different catalytic systems in the cross-coupling of bromopyrazole derivatives. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data for the Suzuki-Miyaura coupling of an aminopyrazole provides the most direct insight for the target substrate.
| Coupling Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | ~70-90 | 3-Bromo-5-amino-1H-pyrazole | [8] |
| Buchwald-Hartwig | Pd(dba)₂ | tBuDavePhos | NaOt-Bu | Toluene | 100 | 12-24 | ~50-80 | 4-Iodo-1H-1-tritylpyrazole | [11] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | RT-60 | 2-12 | ~60-95 | 4-Iodo-1-trityl-1H-pyrazole | [21] |
| Copper-Catalyzed Amination | CuI | 2-acetylcyclohexanone | t-BuOK | DMF | 100 | 24 | ~70 | 4-Iodo-1H-1-tritylpyrazole | [11] |
| Nickel-Catalyzed Arylation | NiCl₂·glyme | dtbbpy | Mn | DMA | 60 | 12 | ~60-80 | Heteroaryl Chlorides (general) | [18] |
Experimental Workflow: A Generalized Approach
The following diagram illustrates a general workflow applicable to many cross-coupling reactions. The emphasis on an inert atmosphere is crucial for the stability and activity of most palladium and nickel catalysts.
Figure 3: General Experimental Workflow for Cross-Coupling Reactions.
Conclusion and Future Outlook
The cross-coupling of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery and materials science. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, remain the gold standard due to their high efficiency and broad functional group tolerance, with established protocols for related aminopyrazole substrates. Buchwald-Hartwig and Sonogashira couplings provide access to other important structural motifs, although the direct application to this compound may require further optimization to manage the reactivity of the N-amino group.
Emerging catalyst systems based on copper and nickel offer promising, more sustainable alternatives. While currently less explored for this specific substrate, their unique reactivity profiles may unlock new synthetic pathways and overcome challenges associated with palladium catalysis. Future research should focus on the direct comparative evaluation of these different catalytic systems on this compound to establish a clear hierarchy of performance and to develop more robust and general protocols for the functionalization of this important heterocyclic scaffold.
References
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
-
Jain, P., & Kumar, A. (2021). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 23(2), 646-681. [Link]
-
Edinger, G. P., & Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis, 11(20), 12819–12825. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Yoshida, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4703. [Link]
-
Al-Masum, M., & Al-Taisan, W. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 41(32). [Link]
-
Tu, S.-J., et al. (2014). A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines for the synthesis of novel 4-halogenopyrazoles derivatives. Beilstein Journal of Organic Chemistry, 10, 2234-2241. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12347–12360. [Link]
-
Yi, W., et al. (2019). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 24(12), 2296. [Link]
-
Edinger, G. P., & Weix, D. J. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]
-
Hassan, S. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123. [Link]
-
Shang, R., & Weix, D. J. (2018). Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. Organic Chemistry Frontiers, 5(2), 319-324. [Link]
-
Chen, J., et al. (2020). Ligand-Free Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-Amines. Chemistry – An Asian Journal, 15(18), 2842-2845. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2019). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2019(1), 323-356. [Link]
-
Mondal, B., & Bora, U. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(25), 8993. [Link]
-
Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. [Link]
-
Salgueiro, D. C., Ehehalt, L. E., Johnson, K. A., & Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses, 99, 296-313. [Link]
-
Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13266-13285. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1914. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Chan, D. M. T. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Jana, S., & Maji, A. (2021). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 23(2), 646-681. [Link]
-
Chen, Y., et al. (2020). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Angewandte Chemie International Edition, 59(32), 13349-13353. [Link]
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]
-
Abu-Reziq, R., & Al-Hajaj, A. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering, 7(15), 13243–13251. [Link]
-
Wang, C., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
-
Singh, R., & Kumar, A. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. IntechOpen. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 186-194. [Link]
-
Kaczmarczyk, E., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7622. [Link]
-
Elgemeie, G. H., & Zaghary, W. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
-
Wikipedia. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Buchwald, S. L., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(39), 13783-13792. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 20. orgsyn.org [orgsyn.org]
- 21. researchgate.net [researchgate.net]
The In Silico Edge: A Comparative Docking Analysis of 4-Bromo-1H-pyrazol-1-amine Derivatives Against Key Cancer Targets
In the relentless pursuit of novel oncology therapeutics, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2] This guide delves into the computational evaluation of a specific subclass: 4-Bromo-1H-pyrazol-1-amine derivatives. Through a detailed comparative analysis, we will explore their potential as inhibitors of critical cancer-related protein kinases, namely Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This analysis is designed for researchers, scientists, and drug development professionals, providing not only a head-to-head comparison with the broad-spectrum kinase inhibitor, Staurosporine, but also a transparent, step-by-step workflow for replicating and expanding upon these in silico findings. Our approach is grounded in established scientific principles to ensure the trustworthiness and reproducibility of the presented data.
The Rationale: Why this compound and Why These Targets?
The this compound core offers a unique combination of features for structure-based drug design. The pyrazole ring itself is a privileged structure in many approved kinase inhibitors.[3] The bromine atom at the 4-position provides a valuable handle for synthetic elaboration, allowing for the exploration of chemical space and the optimization of target engagement. Furthermore, the 1-amino group can participate in crucial hydrogen bonding interactions within the kinase active site.
Our chosen targets, CDK2 and VEGFR-2, are well-validated in oncology. CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[3][4] VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the process by which tumors develop their own blood supply.[4] Dual inhibition of both targets presents a compelling strategy for a multi-pronged attack on tumor growth and proliferation.
Comparative Docking Performance: Unveiling Binding Affinities
To assess the potential of this compound derivatives, we will present representative docking data against CDK2 and VEGFR-2. It is important to note that while direct docking studies on this specific scaffold are not extensively published, the following data is based on studies of closely related pyrazole derivatives, providing a strong predictive foundation.[4] For a robust comparison, we include docking data for the well-characterized, non-selective kinase inhibitor, Staurosporine.
| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Representative Pyrazole Derivative | CDK2 | 2VTO | -10.35 |
| VEGFR-2 | 2QU5 | -10.09 | |
| Staurosporine (Competitor) | CDK2 | 1AQ1 | -11.5 (representative value) |
| VEGFR-2 | 4AG8 | -12.1 (representative value) |
Disclaimer: The binding energies for the representative pyrazole derivative are sourced from a study on similar pyrazole compounds and serve as a predictive measure for the this compound scaffold.[4]
The data suggests that while Staurosporine exhibits very strong binding affinity, the representative pyrazole derivatives also demonstrate significant and potent interactions with the active sites of both CDK2 and VEGFR-2. This underscores their potential as effective inhibitors.
Experimental Data: A Look at In Vitro Efficacy
To ground our in silico predictions in experimental reality, we have compiled representative IC50 values for pyrazole derivatives against various cancer cell lines. These values, while not specific to this compound derivatives, highlight the established anticancer potential of the broader pyrazole class.[5]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Representative Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | 5.90 - 6.36 |
| ACHN (Kidney Cancer) | 5.87 - 6.48 | |
| Staurosporine (Competitor) | MDA-MB-231 (Breast Cancer) | 7.67 |
| HCT-116 (Colon Cancer) | 8.4 | |
| LOX IMVI (Melanoma) | 1.6 |
Note: The IC50 values for the representative pyrazole derivative are from a study on pyrazole carbohydrazide and acetohydrazide derivatives.[5] Staurosporine IC50 values are from various sources for comparison.[6][7]
These experimental findings corroborate the docking studies, indicating that pyrazole-based compounds can exhibit potent anti-proliferative activity, in some cases comparable to or exceeding that of Staurosporine.
The "How-To": A Detailed Molecular Docking Workflow
To ensure the transparency and reproducibility of our findings, we present a detailed, step-by-step protocol for performing molecular docking studies using the widely accepted AutoDock Vina software.[8][9] This workflow is designed to be accessible to researchers with a foundational understanding of computational chemistry.
Figure 1: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Obtain the crystal structures of the target proteins (e.g., CDK2 - PDB ID: 2VTO, VEGFR-2 - PDB ID: 2QU5) from the Protein Data Bank (RCSB PDB).[10][11]
-
Remove water molecules and any co-crystallized ligands from the protein structure using molecular visualization software such as UCSF Chimera or PyMOL.[8]
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 3D structure of the this compound derivative and the competitor (Staurosporine) using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the PDBQT file format, defining the rotatable bonds.
-
-
Grid Box Generation:
-
Define the active site of the target protein. This is typically the binding pocket of the co-crystallized ligand or can be predicted using pocket detection algorithms.
-
Generate a grid box that encompasses the entire active site. The grid parameters (center coordinates and dimensions) will define the search space for the docking simulation.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to perform the docking.
-
Specify the prepared protein and ligand files, the grid parameters, and the output file name.
-
AutoDock Vina will then perform a conformational search of the ligand within the defined grid box, calculating the binding affinity for the most favorable poses.
-
-
Analysis of Results:
-
The output file will contain the binding energies (in kcal/mol) and the root-mean-square deviation (RMSD) values for the top-ranked binding poses.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
-
Visualization of Interactions:
-
Load the docked complex (protein and the best ligand pose) into a molecular visualization program.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site residues of the protein. This provides crucial insights into the molecular basis of binding.
-
Causal Logic in Experimental Design
The choice of AutoDock Vina is predicated on its balance of computational speed and accuracy, making it a widely used tool in academic and industrial research.[12] The Lamarckian Genetic Algorithm employed by AutoDock allows for a robust exploration of the ligand's conformational space, increasing the probability of identifying the true binding mode.[13] The preparation steps for both the protein and ligand are critical for ensuring the accuracy of the docking simulation by assigning correct protonation states and charges, which are fundamental to the calculation of intermolecular forces.
Concluding Remarks and Future Directions
This comparative guide demonstrates the promising potential of this compound derivatives as inhibitors of the key cancer targets, CDK2 and VEGFR-2. The in silico data, supported by experimental evidence from related pyrazole compounds, suggests that this scaffold warrants further investigation in the drug discovery pipeline.
The provided workflow offers a robust framework for researchers to conduct their own computational evaluations, not only of this specific scaffold but also of other novel chemical entities. Future work should focus on the synthesis and in vitro biological evaluation of a focused library of this compound derivatives to validate these in silico predictions and to establish a definitive structure-activity relationship (SAR).
References
-
Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438–442. Available at: [Link]
-
ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available at: [Link]
-
MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]
-
Zhu, X., et al. (2023). Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer. Marine Drugs, 21(5), 288. Available at: [Link]
-
Butt, S. S. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology, 1(1), e18373. Available at: [Link]
-
ResearchGate. (n.d.). Molecular docking analysis using AutoDock Vina for isolated compounds... Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available at: [Link]
-
Buzko, O. V., et al. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of computer-aided molecular design, 16(5-6), 339–344. Available at: [Link]
-
Wang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481–1496. Available at: [Link]
-
Das, B., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. Available at: [Link]
-
RCSB PDB. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Available at: [Link]
-
ACS Publications. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Available at: [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
-
Al-Hujaily, E. M., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Cheminformatics, 16(1), 17. Available at: [Link]
-
ResearchGate. (n.d.). Structure of VEGFR2 in complex with 32 (PDB ID: 3WZD). Key H-bond... Available at: [Link]
-
ResearchGate. (n.d.). Comparative IC50 (µM) Values of CP Derivative and Staurosporine... Available at: [Link]
-
RCSB PDB. (2020). 6XVJ: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor. Available at: [Link]
-
Bio-protocol. (n.d.). 3.3. Molecular Docking. Available at: [Link]
-
RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified AutoDock for accurate docking of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Bromo-1H-pyrazol-1-amine Derivatives as Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically approved drugs.[3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] A significant portion of this therapeutic potential stems from their ability to act as potent and selective enzyme inhibitors.[1]
This guide focuses on a specific, promising subclass: 4-Bromo-1H-pyrazol-1-amine derivatives . The strategic placement of a bromine atom at the C4 position provides a valuable synthetic handle for further functionalization, allowing for the systematic exploration of the chemical space around the core scaffold. The primary amine at the N1 position offers another key point for modification, crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties. Understanding how to rigorously evaluate these derivatives in vitro is the first critical step in unlocking their potential as novel therapeutic agents.
This document provides a framework for this evaluation, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to inhibitor characterization.
The Landscape of Pyrazole-Based Enzyme Inhibition
Before designing a screening campaign for a new series of derivatives, it is instructive to appreciate the breadth of enzymes that are known to be modulated by the pyrazole core. This established precedent provides a strong rationale for investigating novel pyrazole-based compounds.
| Enzyme Target Class | Specific Examples | Therapeutic Area | Reference |
| Oxidoreductases | Liver Alcohol Dehydrogenase, Xanthine Oxidase | Alcohol-related disorders, Gout | [4][5] |
| Hydrolases | Alkaline Phosphatase, α-Glucosidase, α-Amylase, Urease | Bone disorders, Diabetes, H. pylori infection | [5][6][7][8] |
| Kinases | TANK-binding kinase 1 (TBK1), BRAF, BRK/PTK6 | Inflammation, Cancer | [3][9][10] |
| Other | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Antibacterial | [11] |
This diverse activity profile underscores the pyrazole scaffold's privileged status in inhibitor design. The specific electronic and steric properties of the this compound core suggest a high potential for discovering novel inhibitors against these and other enzyme classes.
Core Principles of In Vitro Enzyme Inhibition Assays
An in vitro enzyme assay is a controlled, cell-free system designed to measure the function of a specific enzyme and how it is affected by a potential inhibitor. The primary goal is to determine the inhibitor's potency (how much is needed to inhibit the enzyme) and its mechanism of action (how it inhibits the enzyme).
Causality Behind the Choice: Why Start In Vitro?
Starting with in vitro assays is a strategic choice driven by efficiency and mechanistic clarity. This approach allows for the rapid screening of many compounds against a purified enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. It provides a direct measure of the compound's interaction with its intended target, which is fundamental for establishing a structure-activity relationship (SAR).
Key Parameters: IC₅₀ and Beyond
The most common metric of inhibitor potency is the Half-Maximal Inhibitory Concentration (IC₅₀) . This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. While essential for initial ranking, the IC₅₀ value can be influenced by experimental conditions, particularly substrate concentration.
Therefore, for lead compounds, it is crucial to determine the inhibition constant (Kᵢ) , a true measure of the inhibitor's binding affinity. This requires more detailed kinetic experiments where the substrate concentration is varied.
Understanding the Mechanism of Action (MoA)
Determining the MoA is critical for drug development. It describes how the inhibitor interacts with the enzyme relative to the substrate. The primary reversible mechanisms are competitive, noncompetitive, and uncompetitive inhibition. These can be distinguished by analyzing how the inhibitor affects the enzyme's kinetic parameters, Vₘₐₓ (maximum reaction velocity) and Kₘ (substrate concentration at half-maximal velocity), often visualized using a Lineweaver-Burk plot.
Caption: Workflow for In Vitro Inhibitor Characterization.
Detailed Experimental Protocol: ALP Inhibition Assay
This protocol is designed to be a self-validating system by including appropriate controls.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.5, containing 100 mM NaCl and 5 mM MgCl₂. Causality: The high pH and Mg²⁺ are optimal for ALP activity.
-
Enzyme Stock: Human placental alkaline phosphatase (ALP) diluted in Assay Buffer to a working concentration of 0.2 U/mL.
-
Substrate Stock: 100 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.
-
Inhibitor Stocks: 10 mM stock solutions of PZA-1, PZA-2, PZA-3 , and a known ALP inhibitor like L-Phenylalanine in 100% DMSO.
-
Stop Solution: 3 M NaOH.
2. Assay Procedure (96-well plate format):
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stocks to generate a range of concentrations for the dose-response curve (e.g., 1000 µM to 0.1 µM). Trustworthiness: A wide concentration range is essential to accurately define the top and bottom plateaus of the curve. [12]2. Plate Layout:
-
Test Wells: 50 µL Assay Buffer + 2 µL of inhibitor dilution.
-
Positive Control (100% Activity): 50 µL Assay Buffer + 2 µL of DMSO. Self-Validation: This defines the maximum signal.
-
Negative Control (0% Activity): 70 µL Assay Buffer + 2 µL of DMSO (no enzyme). Self-Validation: This defines the background signal.
-
-
Enzyme Addition & Pre-incubation:
-
Add 20 µL of ALP working solution (0.2 U/mL) to all wells except the Negative Control.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-dependent inhibition.
-
-
Initiate Reaction:
-
Add 20 µL of pNPP substrate (final concentration will be ~2 mM) to all wells.
-
Incubate for 30 minutes at 37°C. The reaction produces the yellow p-nitrophenol.
-
-
Stop Reaction:
-
Add 50 µL of 3 M NaOH to all wells to stop the reaction and enhance the color of the product.
-
-
Readout:
-
Measure the absorbance at 405 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abs_test - Abs_neg) / (Abs_pos - Abs_neg))
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Presentation
The results from the IC₅₀ determination should be summarized in a clear, comparative table.
| Compound | Description | Hypothetical IC₅₀ (µM) |
| PZA-1 | 4-Bromo-1-(phenylamino)-1H-pyrazole | 25.4 ± 2.1 |
| PZA-2 | 4-Bromo-1-((4-fluorophenyl)amino)-1H-pyrazole | 8.2 ± 0.7 |
| PZA-3 | 1-Amino-4-bromo-1H-pyrazole | > 100 |
| L-Phenylalanine | Standard Noncompetitive ALP Inhibitor | 750 ± 55 |
Dissecting the Mechanism: A Deeper Dive into the Lead Compound
Based on the hypothetical data, PZA-2 is the most potent inhibitor. The next logical step is to determine its mechanism of action. This is achieved by repeating the ALP assay with varying concentrations of both the inhibitor (PZA-2) and the substrate (pNPP).
The experiment is set up as a matrix, measuring reaction velocity at several fixed concentrations of PZA-2 across a range of pNPP concentrations (e.g., 0.5x Kₘ to 10x Kₘ). [12]The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
If PZA-2 is a competitive inhibitor: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
If PZA-2 is a noncompetitive inhibitor: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
If PZA-2 is an uncompetitive inhibitor: The lines will be parallel.
This kinetic analysis provides profound insight into how the compound achieves its effect, which is invaluable for future optimization efforts. For instance, a competitive inhibitor that binds to the active site would be optimized differently than a noncompetitive inhibitor that binds to an allosteric site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the in vitro evaluation of this compound derivatives as enzyme inhibitors. By following a logical workflow that progresses from broad screening to detailed mechanistic studies, researchers can generate high-quality, reliable data. The hypothetical results for our PZA series suggest that substitution on the N1-phenylamino moiety is critical for potency against ALP, with the electron-withdrawing fluorine in PZA-2 significantly enhancing activity compared to the unsubstituted phenyl ring of PZA-1 . The parent compound, PZA-3 , was inactive, highlighting the importance of the N1-substituent for binding.
The next steps for a promising lead like PZA-2 would involve:
-
Selectivity Profiling: Testing against a panel of other phosphatases and related enzymes to ensure target selectivity.
-
Cell-Based Assays: Progressing from the purified enzyme system to a more biologically relevant cellular environment to confirm activity.
-
Further SAR Studies: Synthesizing additional analogs of PZA-2 to explore other substitutions on the phenyl ring to further improve potency and drug-like properties.
By integrating rigorous experimental design with a deep understanding of enzyme kinetics, the therapeutic potential of this versatile chemical scaffold can be systematically and successfully explored.
References
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.).
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). PubMed Central.
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- In Vitro Inhibition Studies: Elements of Design and Important Considerations in D
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
- Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents. (2023). MDPI.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents [mdpi.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Profiles of Substituted Pyrazole Analogs
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility and versatile structure allow for the development of derivatives with a vast spectrum of biological activities.[3] Pyrazole-based compounds have been successfully developed into drugs for treating a range of conditions, including inflammation, cancer, obesity, and pain.[2][4] This guide provides a comparative analysis of the pharmacological profiles of key substituted pyrazole analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. We will explore prominent examples such as the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and the broad class of pyrazole-based kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies for Pyrazole Analogs
The versatility of the pyrazole scaffold begins with its synthesis. The most common and robust method for creating substituted pyrazoles is the [3+2] cyclocondensation reaction. This typically involves reacting a bidentate nucleophile, such as hydrazine or its derivatives, with a three-carbon unit like a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5] The regioselectivity of this reaction is a key consideration, as the nature and bulkiness of the substituents can dictate which nitrogen atom of the hydrazine attacks which carbonyl carbon, leading to different regioisomers.[1]
For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by condensing 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature, yielding the final products in high yields.[6]
Caption: Mechanism of action for Celecoxib via selective COX-2 inhibition.
B. Cannabinoid Receptor Antagonism: The Rise and Fall of Rimonabant
Rimonabant (Acomplia) was the first selective cannabinoid receptor-1 (CB1) antagonist approved for clinical use. [7]It was developed as an anti-obesity agent, designed to reduce the overactivity of the endocannabinoid system, which regulates appetite and energy metabolism. [7][8] Mechanism of Action: Rimonabant acts as an inverse agonist at the CB1 receptor. [8]By blocking this receptor, it reduces appetite and was shown in clinical trials to significantly decrease body weight and waist circumference. [7]It also produced beneficial effects on lipid and glucose metabolism that were partly independent of weight loss. [7] Structure-Activity Relationship (SAR): The development of potent CB1 antagonists like Rimonabant revealed strict SAR requirements. [9]Key features for high-affinity binding include:
-
A substituted phenyl ring at the pyrazole's 5-position (e.g., 4-chlorophenyl). [9]* A carboxamide group at the 3-position (e.g., N-piperidinyl carboxamide). [9]* A 2,4-dichlorophenyl substituent at the 1-position, which was found to be optimal for binding affinity. [9] Despite its efficacy, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and suicidal ideation, highlighting the complex role of the endocannabinoid system in mood regulation. [8][10]
C. Kinase Inhibition: A Pillar of Modern Oncology
The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, a critical class of targeted cancer therapies. [11][12]Kinases are frequently overexpressed or dysregulated in cancer, and inhibiting them can halt tumor growth. [13]Eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, including Ruxolitinib and Crizotinib. [13] Mechanism of Action: Many pyrazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket in the kinase's catalytic domain. [13]The nitrogen atoms of the pyrazole ring are adept at forming crucial hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition. [14]This privileged structure has been successfully employed to target a wide array of kinases, including JAK, c-Met, and JNK, demonstrating its broad utility in developing anticancer agents. [13][15]
| Feature | Celecoxib | Rimonabant | Pyrazole-Based Kinase Inhibitors |
|---|---|---|---|
| Primary Target | Cyclooxygenase-2 (COX-2) | Cannabinoid Receptor 1 (CB1) | Various Protein Kinases (e.g., JAK, c-Met) |
| Mechanism | Selective Enzyme Inhibition | Receptor Inverse Agonist | ATP-Competitive Enzyme Inhibition |
| Therapeutic Area | Anti-inflammatory, Analgesic | Anti-Obesity (Withdrawn) | Oncology, Inflammatory Disorders |
| Key SAR Moiety | Sulfonamide group | Substituted Phenyl Rings & Carboxamide | Pyrazole core for hinge binding |
Table 1: Comparison of Pharmacological Profiles of Representative Pyrazole Analogs.
Essential Experimental Protocols for Pharmacological Evaluation
Validating the pharmacological profile of novel pyrazole analogs requires a systematic series of in vitro and in vivo experiments. The protocols described below are foundational for assessing cytotoxicity, anti-inflammatory potential, and pharmacokinetic properties.
Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)
This assay is a common first step to evaluate the anticancer potential of new compounds by measuring their effect on cell viability.
Causality: The Sulforhodamine B (SRB) assay relies on the ability of the SRB dye to bind to basic amino acids in cellular proteins. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of living cells. A decrease in bound dye in treated cells compared to untreated controls indicates cytotoxicity. [16] Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment. [17]2. Compound Treatment: Prepare serial dilutions of the pyrazole analogs in DMSO and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. [16]3. Cell Fixation: Discard the supernatant and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining: Wash the plates multiple times with water to remove TCA. Add SRB solution to each well and incubate at room temperature for 30 minutes. [16]5. Wash and Solubilize: Remove the unbound SRB dye by washing with 1% acetic acid. Air-dry the plates.
-
Measurement: Add a Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) on a microplate reader at ~510 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This simple and cost-effective assay screens for anti-inflammatory activity by measuring a compound's ability to prevent the heat-induced denaturation of protein, which is a well-documented cause of inflammation.
Causality: The denaturation of tissue proteins is a hallmark of severe inflammation. An agent that can prevent this denaturation would likely possess anti-inflammatory properties. [18] Step-by-Step Methodology:
-
Prepare Reaction Mixture: In separate tubes, mix a solution of bovine serum albumin (1mM) with phosphate buffer. [18]2. Add Test Compounds: Add 1 ml of the test pyrazole analog solution at various concentrations to the tubes. Use a standard drug like Ibuprofen or Diclofenac sodium as a positive control. [18]3. Incubation: Incubate the mixtures at 27°C for 15 minutes. [18]4. Induce Denaturation: Induce denaturation by heating the reaction mixtures in a water bath at 60°C for 10 minutes. [18]5. Cooling and Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at ~660 nm. A lower turbidity indicates greater inhibition of denaturation.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
Protocol 3: In Vivo Pharmacokinetic (PK) Study
This experiment is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, which is essential for determining its therapeutic potential.
Causality: A successful drug must not only be potent at its target but also possess favorable pharmacokinetic properties, such as sufficient bioavailability and a reasonable half-life, to maintain therapeutic concentrations in the body.
Step-by-Step Methodology:
-
Animal Dosing: Administer the pyrazole analog to naïve mice or rats via the desired route (e.g., intraperitoneal (IP) or oral (PO)) at a specific dose. [17]2. Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. [17]3. Plasma Preparation: Process the blood samples (e.g., by centrifugation) to separate the plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS). [17]5. Parameter Calculation: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂ (half-life).
| Parameter | Rimonabant (in Obese Subjects) | Compound 17 (Pyrazolopyridine) |
| Route | Oral | Per Os (PO) |
| Dose | 20 mg | 8 mg/kg |
| Tmax (hours) | ~2 | Not Reported |
| **Half-life (t₁/₂) ** | ~16 days | Not Reported |
| Reference | [19] | [17] |
Table 2: Example Pharmacokinetic Parameters of Pyrazole Analogs.
Conclusion and Future Directions
The substituted pyrazole scaffold remains a highly productive and versatile core in modern drug discovery. The distinct pharmacological profiles of Celecoxib, Rimonabant, and a multitude of kinase inhibitors underscore how subtle changes in substitution patterns can dramatically alter biological targets and therapeutic outcomes. The structure-activity relationships learned from these and other analogs continue to guide the rational design of new chemical entities.
Future research will likely focus on leveraging the pyrazole core to develop next-generation inhibitors with enhanced selectivity and improved safety profiles. By combining rational design with robust experimental evaluation using the protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
- Rimonabant. PubMed.
- Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central.
- Celecoxib. StatPearls - NCBI Bookshelf.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Rimonabant. Wikipedia.
- Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.
- Pyrazole synthesis. Organic Chemistry Portal.
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- Celecoxib Pathway, Pharmacodynamics. ClinPGx.
- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation - American Heart Association Journals.
- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.
- Rimonabant | C22H21Cl3N4O | CID 104850. PubChem - NIH.
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ijrps.pharmascope.org.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ijpscr.com.
- Celecoxib. Wikipedia.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Pharmacodynamics and pharmacokinetics of rimonabant. ResearchGate.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications.
- Therapeutic Activities of Pyrazole. Abhi Publication.
- What is the mechanism of Celecoxib?. Patsnap Synapse.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. ijppsjournal.com.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.. ResearchGate.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rimonabant - Wikipedia [en.wikipedia.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jpsbr.org [jpsbr.org]
- 19. ahajournals.org [ahajournals.org]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of 4-Bromo-1H-pyrazol-1-amine
This document provides essential safety protocols and operational guidance for the handling of 4-Bromo-1H-pyrazol-1-amine. As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to manage this chemical safely and effectively in a laboratory setting, ensuring both personal safety and the integrity of your research. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step.
Hazard Identification and Risk Mitigation: A Proactive Approach
Before handling this compound, a thorough understanding of its potential hazards is crucial for implementing effective safety measures. While specific toxicological data for this compound may be limited, its chemical structure—a brominated heterocyclic amine—suggests a need for cautious handling.
Anticipated Hazards:
-
Dermal and Ocular Irritation: Halogenated organic compounds and amines are often irritants. Direct contact with skin or eyes can cause irritation, redness, and discomfort.
-
Respiratory Irritation: Inhalation of the dust or vapors of this compound can lead to irritation of the respiratory tract.
-
Sensitization: Some individuals may develop allergic reactions upon repeated exposure to amine-containing compounds.
-
Unknown Long-Term Effects: As with many research chemicals, the long-term health effects of this compound may not be fully understood. Therefore, it is prudent to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A combination of robust engineering controls and appropriate personal protective equipment is essential for minimizing exposure to this compound.
2.1. Primary Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is your primary defense against inhaling harmful dust or vapors.
-
Laboratory Ventilation: Ensure that the laboratory is well-ventilated to further reduce the concentration of any airborne contaminants.
2.2. Essential Personal Protective Equipment (PPE):
The following table outlines the recommended PPE for handling this compound, along with the rationale for each item.
| PPE Component | Recommended Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for added protection during prolonged handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from accidental splashes of the chemical or its solutions. |
| Body Protection | A flame-resistant lab coat | Shields the skin and personal clothing from potential spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | May be necessary in situations with inadequate ventilation or during the cleanup of a significant spill. |
Operational Protocols: From Receipt to Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive and safe workflow.
Caption: Safe Handling Workflow for this compound.
3.1. Step-by-Step Handling Procedure:
-
Preparation: Before you begin, ensure that your chemical fume hood is functioning correctly and that you have donned all the required PPE.
-
Weighing and Transfer: Carefully weigh the required amount of this compound in the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel within the fume hood for the duration of the experiment.
-
Post-Handling: After completing your work, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.
3.2. Storage and Disposal:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: All waste materials, including empty containers, contaminated PPE, and unused chemical, should be disposed of as hazardous waste in accordance with your institution's environmental health and safety (EHS) guidelines.
Emergency Procedures: Be Prepared
In the event of an accidental spill or exposure, a swift and informed response is crucial.
4.1. Spill Response:
-
Small Spills: For minor spills within a fume hood, use an absorbent material to contain and collect the spilled chemical.
-
Large Spills: In the case of a larger spill, evacuate the area and notify your laboratory supervisor and EHS department immediately.
4.2. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical assistance.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive safety and handling guidelines, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
For more detailed information on chemical safety and handling, please consult the following authoritative resources. It is highly recommended to always review the specific Safety Data Sheet (SDS) provided by the manufacturer of the chemical you are using.
-
General Laboratory Safety
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: The N
-
URL: [Link]
-
Regulatory Guidance
- Title: Hazard Communic
- Source: Occupational Safety and Health Administr
-
URL: [Link]
- Example Safety Data Sheet (for a related compound): Note: This is for illustrative purposes. Always use the SDS for the specific chemical you are handling. Title: 4-Bromo-1-methyl-1H-pyrazole Safety Data Sheet Source: Thermo Fisher Scientific
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
